Product packaging for Regaloside E(Cat. No.:)

Regaloside E

Cat. No.: B13449502
M. Wt: 458.4 g/mol
InChI Key: BTRIXFBTQFTXAB-SIGDFUGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Regaloside E is a useful research compound. Its molecular formula is C20H26O12 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O12 B13449502 Regaloside E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O12

Molecular Weight

458.4 g/mol

IUPAC Name

[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1

InChI Key

BTRIXFBTQFTXAB-SIGDFUGISA-N

Isomeric SMILES

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Tapestry of Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential bioactivities. This technical guide provides a comprehensive overview of the biological source of this compound, its physicochemical properties, and known biological activities supported by quantitative data. Detailed experimental protocols for its isolation and analysis are presented, alongside an exploration of the potential signaling pathways it may modulate, based on the activities of structurally related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Biological Source

This compound is a natural product isolated from the plant genus Lilium, which belongs to the Liliaceae family. The primary documented source of this compound is Lilium longiflorum Thunb. , commonly known as the Easter lily.[1] While L. longiflorum is the most cited source, other species within the Lilium genus are known to produce a variety of Regaloside compounds and other phenolic constituents. These include Lilium regale[2][3], Lilium lancifolium[4], Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae[5]. The bulbs of these plants are the primary plant part from which this compound and related compounds are extracted.[3][4]

Physicochemical Properties

This compound is a white to off-white solid.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C20H26O12[2]
Molecular Weight 458.41 g/mol [2]
Appearance Solid[2]
Color White to off-white[2]
Solubility Soluble in DMSO (≥ 50 mg/mL)[2]

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its antioxidant potential, as demonstrated by its ability to scavenge free radicals. Quantitative data from antioxidant assays are summarized in Table 2.

AssayIC50 (µM)Source SpeciesReference
ABTS Radical Scavenging 121.1Lilium lancifolium
DPPH Radical Scavenging 46.6Lilium lancifolium

Experimental Protocols

Isolation of Phenylpropanoids from Lilium longiflorum Bulbs

While a specific yield for this compound has not been reported, a general method for the isolation of phenylpropanoids from the scaly bulbs of L. longiflorum using Centrifugal Partition Chromatography (CPC) has been described.[1]

Protocol:

  • Extraction: The dried and powdered scaly bulbs of L. longiflorum are extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using a two-phase solvent system. A system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been used successfully.[1]

  • CPC Separation: The ethyl acetate fraction of the extract is dissolved in a 1:1 (v/v) mixture of the two-phase solvent system. The separation is performed in ascending mode, with the lower organic phase as the stationary phase and the upper aqueous phase as the mobile phase.[1]

  • Peak Collection and Analysis: Fractions corresponding to individual peaks are collected and analyzed by High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) to identify and quantify the isolated compounds, including this compound.[1]

Antioxidant Activity Assays
  • Preparation of DPPH Solution: A 0.5 mM solution of DPPH is prepared in 95% ethanol.

  • Assay Procedure: 100 µL of the test sample (this compound at various concentrations) is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 30 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure: 10 µL of the test sample (this compound at various concentrations) is mixed with 200 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 5 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

Potential Signaling Pathways

To date, no specific studies have been published detailing the direct modulation of signaling pathways by this compound. However, based on the known anti-inflammatory activities of other phenylpropanoid glycosides, it is plausible that this compound may exert its effects through similar mechanisms. Phenylpropanoids have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[9][10] Phenylpropanoids have been shown to inhibit NF-κB activation.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB IκB-P IκB-P IκB->IκB-P NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Proteasome Proteasome IκB-P->Proteasome Degradation DNA DNA NF-κB_nucleus->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: The NF-κB signaling pathway leading to inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes.[11][12] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[5][13] Key components of this pathway include ERK, JNK, and p38 MAPKs. Phenylpropanoids have been demonstrated to inhibit the phosphorylation of these kinases, thereby suppressing the inflammatory response.[6]

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: A simplified schematic of the MAPK signaling cascade.

Future Directions

The current body of research provides a solid foundation for the further investigation of this compound. Future studies should focus on:

  • Developing and optimizing a high-yield isolation protocol for this compound from Lilium species.

  • Conducting a broader range of in vitro and in vivo bioassays to elucidate its full pharmacological profile, particularly its anti-inflammatory potential.

  • Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and MAPK, to determine its precise mechanism of action.

  • Exploring the structure-activity relationships of this compound and its analogs to identify key functional groups responsible for its biological activity.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and its prospects for drug development.

References

Isolation and Characterization of Regaloside E from Lilium longiflorum

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of Regaloside E, a phenolic glycerol glucoside found in the Easter lily, Lilium longiflorum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of this natural compound.

Introduction

This compound is a naturally occurring phenolic glycoside that has been isolated from the bulbs of Lilium longiflorum[1]. Natural products, such as this compound, are of significant interest to the scientific community due to their potential therapeutic properties. Preliminary studies have indicated that this compound exhibits biological activities, including the inhibition of lipid peroxidation, suggesting its potential as an antioxidant compound. This guide outlines a detailed methodology for the isolation and characterization of this compound, presents its key analytical data, and explores potential signaling pathways through which it may exert its biological effects.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C20H26O12[1]
Molecular Weight 458.41 g/mol [1]
Appearance White to off-white solid[1]
Source Lilium longiflorum Thunb.[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following sections detail the proposed experimental workflow for the isolation and purification of this compound from Lilium longiflorum bulbs. This protocol is a composite methodology based on established techniques for the isolation of phenolic glycosides from Lilium species[2][3].

3.1. Plant Material and Extraction

Fresh bulbs of Lilium longiflorum should be collected, washed, and sliced. The sliced bulbs are then lyophilized (freeze-dried) to remove water content. The dried material is ground into a fine powder. The powdered bulbs are then subjected to extraction with methanol at room temperature. The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.2. Fractionation and Purification

The crude methanolic extract is subsequently subjected to a series of chromatographic separations to isolate this compound. An overview of this process is depicted in the workflow diagram below.

experimental_workflow start Powdered Lilium longiflorum Bulbs extraction Methanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel, ODS, Diaion HP-20) crude_extract->column_chromatography fractions Fractions Collected column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

The crude extract is first applied to a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using an octadecylsilyl (ODS) column. A final purification step is carried out using semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound[3].

Alternatively, centrifugal partition chromatography (CPC) has been shown to be an effective technique for the separation of phenylpropanoids from L. longiflorum and can be employed for the purification of this compound.

3.3. Structural Elucidation

The structure of the purified this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Data

The following tables summarize the key analytical data for this compound, essential for its identification and characterization.

4.1. NMR Spectroscopic Data

The 1H and 13C NMR data are critical for the structural confirmation of this compound.

1H NMR (as reported) 13C NMR (as reported)
Chemical shifts (δ) in ppmChemical shifts (δ) in ppm
(Data available from commercial suppliers)(Data available from commercial suppliers)

Table 2: NMR Spectroscopic Data for this compound [1]

4.2. Mass Spectrometry Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry Value
Ionization Mode Electrospray Ionization (ESI)
[M+H]+ To be determined experimentally
Key Fragment Ions To be determined experimentally

Table 3: Mass Spectrometry Data for this compound

Potential Signaling Pathways

Based on the reported biological activities of this compound, two potential signaling pathways are proposed. It is important to note that these are hypothesized pathways and require further experimental validation.

5.1. Lipid Peroxidation Inhibition Pathway

This compound has been reported to inhibit lipid peroxidation. Polyphenolic compounds often exert their antioxidant effects through the activation of the Nrf2/GPx4 pathway.

lipid_peroxidation_pathway regaloside_e This compound nrf2 Nrf2 Activation regaloside_e->nrf2 Activates are Antioxidant Response Element (ARE) Binding nrf2->are gpx4 GPx4 Expression are->gpx4 Induces gpx4->inhibition lipid_peroxidation Lipid Peroxidation inhibition->lipid_peroxidation

Caption: Proposed Nrf2/GPx4 pathway for lipid peroxidation inhibition.

5.2. Cyclooxygenase (COX) Inhibition Pathway

The inhibition of cyclooxygenase enzymes is a key mechanism for anti-inflammatory action. This compound's potential to inhibit COX enzymes would involve the modulation of the arachidonic acid cascade.

cox_inhibition_pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins Catalyzes regaloside_e This compound regaloside_e->inhibition inhibition->cox_enzymes

Caption: Proposed mechanism of COX inhibition by this compound.

Conclusion

This technical guide provides a foundational framework for the isolation, characterization, and potential mechanistic investigation of this compound from Lilium longiflorum. The detailed protocols and compiled analytical data serve as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to validate its interaction with the proposed signaling pathways.

References

Regaloside E: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside E, a naturally occurring phenylpropanoid glycoside isolated from the bulbs of Lilium longiflorum Thunb., presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited direct research on this compound's biological functions, this document also explores the activities of the structurally similar Regaloside B to infer potential therapeutic applications and mechanisms of action, with a focus on anti-inflammatory pathways. Detailed experimental methodologies for isolation and analysis are also presented.

Chemical Structure and Physicochemical Properties

This compound is a phenolic glycoside characterized by a substituted glycerol backbone linked to a glucose moiety and a caffeoyl group. Its detailed chemical identity and physical properties are summarized below.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in Figure 1. This structure was generated from its SMILES (Simplified Molecular Input Line Entry System) representation.

dot

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and experimental design.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
CAS Number 123134-21-4[1]
Appearance White to off-white solid[1]
Classification Phenol, Polyphenol[1]
Natural Source Lilium longiflorum Thunb. (bulbs)[1]
SMILES O=C(/C=C/C1=CC=C(C(O)=C1)O)OC--INVALID-LINK--O[C@@H]2O--INVALID-LINK--O)O">C@@HCO[1]
Solubility ≥ 50 mg/mL in DMSO[1]

Potential Biological and Pharmacological Properties

Direct experimental evidence for the biological activities of this compound is not extensively documented in current literature. However, based on the activities of the structurally related compound, Regaloside B, also isolated from Lilium longiflorum, we can infer potential pharmacological effects for this compound.

Inferred Anti-Inflammatory Activity

Regaloside B has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). Furthermore, Regaloside B reduces the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibitory effect on the NF-κB signaling pathway. Given the structural similarities, it is plausible that this compound exerts similar anti-inflammatory effects.

Potential Signaling Pathway Modulation

The anti-inflammatory effects of natural phenolic compounds are often mediated through the modulation of key signaling pathways. Based on the data for Regaloside B and the known mechanisms of similar compounds, the following pathways are likely targets for this compound.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The observed reduction in the p-p65/p-65 ratio by Regaloside B suggests that regalosides may inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_stimuli cluster_nucleus Nucleus IKK IKK p65_p50_IkB p65/p50-IκB IKK->p65_p50_IkB Phosphorylation IkB IκB p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 Degradation of IκB LPS LPS LPS->IKK TNFa TNF-α TNFa->IKK Regaloside_E This compound Regaloside_E->IKK Inhibition DNA DNA p65_p50_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammation. Natural flavonoids often exert their anti-inflammatory effects by modulating MAPK signaling. It is conceivable that this compound could inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a reduction in inflammatory responses.

MAPK_Pathway cluster_extracellular cluster_response Cellular Response Stress Cellular Stress Inflammation Inflammation MAPK MAPK MAPK->Inflammation

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh or dried bulbs of Lilium longiflorum are homogenized and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity. Phenylpropanoids like this compound are typically enriched in the ethyl acetate fraction.

  • Centrifugal Partition Chromatography (CPC): The ethyl acetate fraction is subjected to CPC. A suitable two-phase solvent system (e.g., chloroform/methanol/isopropanol/water) is used to separate the compounds based on their partition coefficients.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions from CPC containing this compound are further purified by preparative HPLC on a C18 column with a gradient elution of acetonitrile and water to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Anti-Inflammatory Assay

To validate the inferred anti-inflammatory activity of this compound, the following experimental protocol using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be employed.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB p65 and MAPK pathway proteins (p-p38, p-JNK, p-ERK) by Western blotting.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with a well-defined chemical structure. While direct biological data is scarce, evidence from the closely related Regaloside B strongly suggests its potential as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and possibly MAPK signaling pathways. Further research is warranted to experimentally validate these inferred activities and to fully elucidate the molecular mechanisms of this compound. Such studies will be crucial in determining its potential for development as a novel therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide to Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological significance of Regaloside E, a natural product of interest to the scientific community. This document outlines its molecular characteristics and provides detailed, generalized experimental protocols for its isolation and characterization based on established methodologies for similar natural products. Furthermore, a potential signaling pathway that may be modulated by this compound is discussed and visualized.

Quantitative Data Summary

The known quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitation
Molecular Weight 458.41 g/mol [1]
Molecular Formula C₂₀H₂₆O₁₂[1]
CAS Number 123134-21-4
Natural Source Lilium longiflorum Thunb.[1]

Experimental Protocols

1. Isolation and Purification of this compound from Lilium longiflorum

This protocol describes a general procedure for the extraction, fractionation, and purification of this compound.

  • 1.1. Plant Material and Extraction:

    • Fresh or air-dried bulbs of Lilium longiflorum Thunb. are collected and pulverized.

    • The powdered material is subjected to exhaustive extraction with 80% methanol at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • 1.2. Solvent Partitioning and Fractionation:

    • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Based on the expected polarity of a glycoside like this compound, the ethyl acetate and n-butanol fractions are the most likely to contain the target compound. These fractions are collected and concentrated.

  • 1.3. Chromatographic Purification:

    • The bioactive fraction (e.g., the n-butanol fraction) is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol or a similar solvent system to separate the components based on polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled.

    • Further purification is achieved using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on molecular size[2].

    • Final purification to obtain this compound with high purity (≥98%) is performed using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

2. Structure Elucidation of this compound

The chemical structure of the isolated this compound is confirmed through various spectroscopic techniques.

  • 2.1. Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₀H₂₆O₁₂.

  • 2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon environments within the molecule.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, confirming the overall structure and the glycosylation pattern.

Potential Signaling Pathway

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, often exerting antioxidant and anti-inflammatory effects[3]. One of the key pathways regulated by many natural products is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress[4].

Nrf2 Signaling Pathway Activation by this compound (Hypothesized)

The diagram below illustrates a potential mechanism by which this compound could activate the Nrf2 pathway, leading to a cytoprotective response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RegE This compound Keap1_Nrf2 Keap1-Nrf2 Complex RegE->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Promotes Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Regaloside E, a phenolic glycoside with promising biological activities, and its related compounds. This document consolidates available data on its chemical properties, biological effects, and putative mechanisms of action. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Related Phenolic Glycosides

This compound is a naturally occurring phenolic glycoside that has been isolated from the bulbs of Lilium longiflorum Thunb.[1]. Phenolic glycosides are a class of secondary metabolites found in various plant species, characterized by a phenolic aglycone linked to a sugar moiety. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Related phenolic glycosides, such as Regaloside A, B, C, F, H, I, and K, have also been identified in Lilium species, particularly Lilium lancifolium Thunb.[2]. The structural variations among these regalosides contribute to their differing biological potencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1. This information is crucial for its extraction, purification, and formulation for biological assays.

Table 1: Physicochemical Properties of this compound and Related Phenolic Glycosides

CompoundMolecular FormulaMolecular Weight ( g/mol )Source Organism(s)
This compound C20H26O12458.41Lilium longiflorum Thunb.
Regaloside A C18H24O10400.38Lilium lancifolium Thunb.
Regaloside B C20H26O11442.41Lilium lancifolium Thunb.
Regaloside C C18H24O11416.38Lilium lancifolium Thunb.
Regaloside F C20H26O12458.41Lilium lancifolium Thunb.
Regaloside H C18H24O10400.38Lilium lancifolium Thunb.
Regaloside I C20H26O11442.41Lilium lancifolium Thunb.
Regaloside K C18H24O11416.38Lilium lancifolium Thunb.

Biological Activity: Antioxidant Properties

Recent studies have highlighted the significant antioxidant potential of this compound. A study on the phenolic glycosides from Lilium lancifolium Thunb. demonstrated that this compound, along with Regalosides C and K, exhibits notable radical scavenging activity in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH Radical Scavenging Activity18.73
ABTS Radical Scavenging Activity9.85

Data extracted from the full text of "The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects".

Putative Signaling Pathway: Anti-inflammatory Action

While direct studies on the signaling pathways modulated by this compound are limited, research on other phenolic glycosides isolated from Lilium species provides valuable insights into its potential anti-inflammatory mechanisms. Phenolic glycosides from Lilium brownii have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[3].

The proposed mechanism involves the suppression of pro-inflammatory mediators. The following diagram illustrates this putative signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs TAK1->MAPKKs IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKs MAPKs (ERK, JNK, p38) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression AP1_n->Gene_Expression Regaloside_E This compound Regaloside_E->IKK_complex Inhibition Regaloside_E->MAPKs Inhibition

Figure 1: Putative Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound and related phenolic glycosides from Lilium species, based on common phytochemical techniques.

G Start Start: Dried Lilium Bulbs Extraction Extraction with 70% Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Filtration->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC for Final Purification Fraction_Collection->Preparative_HPLC End End: Purified this compound Preparative_HPLC->End

Figure 2: General Workflow for Isolation of this compound.

Detailed Steps:

  • Extraction: Dried and powdered bulbs of Lilium longiflorum are extracted with 70% ethanol under reflux.

  • Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, which is typically rich in phenolic glycosides, is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Quantification of this compound by HPLC-PDA

The following protocol is adapted from "The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects" for the quantitative analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: Gemini C18 reversed-phase analytical column (or equivalent).

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B).

  • Elution Program: A linear gradient is typically used, starting with a low percentage of B and gradually increasing to elute the compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The PDA detector is set to scan a range of wavelengths, with specific monitoring at the λmax of this compound.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • Add a specific volume of each this compound dilution to a solution of DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control containing only methanol and the DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • Add a small volume of each this compound dilution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

    • A control containing methanol and the diluted ABTS•+ solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Conclusion and Future Directions

This compound is a phenolic glycoside with demonstrated antioxidant properties and a high potential for anti-inflammatory activity, likely mediated through the NF-κB and MAPK signaling pathways. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of this natural compound.

Future research should focus on:

  • Developing optimized and scalable methods for the isolation and synthesis of this compound.

  • Conducting comprehensive in vitro and in vivo studies to confirm its anti-inflammatory, anticancer, and other biological activities.

  • Elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

  • Investigating the structure-activity relationships of this compound and its related glycosides to guide the development of novel therapeutic agents.

References

Antioxidant properties of Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antioxidant Properties of Regaloside E

Introduction

This compound is a phenolic compound that has been identified as a component of the bulbs of Lilium lancifolium Thunb.[1][2]. This plant has a history of use in traditional medicine for treating inflammation and lung diseases[1][3]. Recent scientific investigations have focused on the specific bioactive constituents of Lilium species, leading to the evaluation of various regalosides for their pharmacological effects. Among these, this compound has demonstrated notable antioxidant activity, positioning it as a compound of interest for further research and development in the fields of nutraceuticals and pharmaceuticals[1][3].

This technical guide provides a comprehensive overview of the antioxidant properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and an exploration of potential molecular mechanisms of action.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using common in-vitro radical scavenging assays. Its efficacy is comparable to that of Ascorbic Acid, a well-established antioxidant standard. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below.

Table 1: Summary of this compound In-Vitro Antioxidant Activity

Assay Type This compound IC50 (µM) Ascorbic Acid (Positive Control) IC50 (µM) Reference
DPPH Radical Scavenging 46.6 50.7 [1]

| ABTS Radical Scavenging | 121.1 | 108.2 |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key assays used to determine the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Principle: The antioxidant (A-H) donates a hydrogen atom to the stable DPPH radical (DPPH•), resulting in the reduced, non-radical form DPPH-H. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant.

(DPPH•) + (A-H) → DPPH-H + (A•)

Methodology:

  • Reagent Preparation: Prepare a 0.2 mM working solution of DPPH in absolute methanol. This solution should be freshly made and kept in the dark to prevent degradation[1].

  • Sample Preparation: Dissolve this compound and the positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Mixture: In a 96-well microplate, add equal volumes of the serially diluted test compound and the 0.2 mM DPPH working solution[1]. A typical ratio might be 100 µL of sample solution to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature (22-24 °C) for 30 minutes[1].

  • Measurement: Measure the absorbance of the resulting solution at 514-517 nm using a microplate reader[1][4].

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample[1].

  • IC50 Determination: Plot the inhibition percentage against the sample concentrations. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare 0.2 mM DPPH in Methanol r1 Mix Equal Volumes of DPPH and Sample in 96-Well Plate p1->r1 p2 Prepare Serial Dilutions of this compound p2->r1 r2 Incubate in Dark (30 min, RT) r1->r2 a1 Measure Absorbance at ~517 nm r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Diagram 1: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. This method is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at approximately 734 nm is measured.

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[5][6].

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., methanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm[6].

  • Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid) as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the diluted sample (e.g., 10-50 µL) to a larger volume of the ABTS•+ working solution (e.g., 3 mL)[6].

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6-30 minutes)[1][6].

  • Measurement: Record the absorbance at 734 nm using a spectrophotometer[5].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample and Abs_sample is the absorbance with the sample[1].

  • IC50 Determination: Determine the IC50 value by plotting the inhibition percentage against the sample concentrations.

Cellular Antioxidant Activity (CAA) Assay

While chemical assays like DPPH and ABTS are valuable for initial screening, a cell-based assay provides more biologically relevant data by accounting for cellular uptake, metabolism, and localization of the antioxidant[7][8].

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a radical initiator like ABAP, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant can inhibit this oxidation, leading to a reduction in fluorescence[7].

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells (or another suitable cell line) in a 96-well microplate at a density of approximately 6 x 10⁴ cells/well and allow them to adhere overnight[9].

  • Treatment: Remove the growth medium and treat the cells with various concentrations of this compound along with 25 µM DCFH-DA for 1 hour at 37°C[9].

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove the compounds that were not taken up by the cells.

  • Radical Initiation: Add a radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to each well to induce cellular oxidative stress[7].

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve for fluorescence versus time. The CAA value is determined using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • Data Expression: Results can be expressed as quercetin equivalents to standardize the activity against a known potent flavonoid[7].

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_analysis Oxidative Stress & Analysis c1 Seed HepG2 Cells in 96-Well Plate c2 Incubate Overnight c1->c2 t1 Treat Cells with This compound + DCFH-DA (1 hr, 37°C) c2->t1 t2 Wash Cells with PBS t1->t2 a1 Add ABAP Radical Initiator t2->a1 a2 Measure Fluorescence Kinetically (1 hr) a1->a2 a3 Calculate CAA Units a2->a3

Diagram 2: General Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Potential Mechanism of Action: Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10][11]. While direct evidence for this compound is still emerging, its chemical nature suggests this pathway as a highly plausible mechanism for its cytoprotective effects.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes[12]. This leads to the upregulation of a suite of antioxidant and phase II detoxification enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT), thereby enhancing the cell's endogenous defense against oxidative damage[11][12].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_mod Keap1 (Modified) ROS->Keap1_mod RegE This compound RegE->Keap1_mod Induces Conformational Change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_ARE Nrf2-ARE Binding Nrf2_nuc->Nrf2_ARE ARE ARE (Antioxidant Response Element) ARE->Nrf2_ARE Genes Upregulation of Antioxidant Genes (HO-1, NQO1, SOD, CAT) Nrf2_ARE->Genes

Diagram 3: Potential Nrf2-ARE Signaling Pathway Activated by this compound.

Conclusion

This compound exhibits significant antioxidant properties, as demonstrated by its potent radical scavenging activity in DPPH and ABTS assays, with efficacy comparable to Ascorbic Acid[1]. The detailed protocols provided herein serve as a foundation for consistent and reproducible evaluation of this and similar compounds. While its direct cellular mechanisms are a subject for ongoing investigation, the activation of the Nrf2 signaling pathway represents a probable route through which this compound exerts its cytoprotective effects. Further studies employing cell-based assays are warranted to fully elucidate its biological activity and potential for therapeutic applications in conditions associated with oxidative stress.

References

Regaloside Compounds in Liliaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive review of Regaloside compounds, a class of phenylpropanoid glycerol glucosides found within the Liliaceae family, with a particular focus on the genus Lilium. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of these natural products.

Introduction to Regaloside Compounds

Regaloside compounds are a series of phenylpropanoid glycerol glucosides that have been identified in various species of the Liliaceae family.[1] These compounds are of significant interest to the scientific community due to their potential bioactivities, including antioxidant and anti-inflammatory effects. The bulbs of several Lilium species, where Regalosides are predominantly found, have a long history of use in traditional medicine, particularly in Asia, for treating ailments such as coughs and lung diseases. This historical use has prompted modern scientific investigation into their chemical constituents and pharmacological properties.

Quantitative Distribution of Regaloside Compounds

The concentration and composition of Regaloside compounds can vary significantly between different species of Lilium and even between different batches of the same species, influenced by factors such as geographic origin and processing methods.[1][2] High-performance liquid chromatography with a photodiode array detector (HPLC-PDA) is a common and effective method for the simultaneous quantitative analysis of multiple Regaloside compounds.[2]

Below is a summary of the quantitative data for eight major Regaloside compounds found in the bulbs of Lilium lancifolium, a prominent source of these compounds.

CompoundContent (mg/g freeze-dried BLL extract)
Regaloside A24.82 - 25.16
Regaloside B28.99 - 29.76
Regaloside C1.12 - 1.25
Regaloside E1.89 - 2.01
Regaloside F2.15 - 2.23
Regaloside H1.56 - 1.63
Regaloside I3.45 - 3.58
Regaloside K1.21 - 1.33
Data sourced from a study on 70% ethanol extract of Bulbs of Lilium lancifolium (BLL).

Additionally, a comparative analysis of phenylpropane glycerol glycosides (regalosides) across different lily species reveals a varied distribution. The relative abundance of these compounds in L. regale, L. henryi, L. lancifolium, L. davidii var. willmottiae, and L. brownii var. viridulum highlights species-specific metabolic profiles.

Biological Activities and Signaling Pathways

Regaloside compounds have demonstrated notable biological activities, primarily antioxidant and anti-inflammatory effects. These activities are crucial in the context of drug development, as oxidative stress and chronic inflammation are implicated in a wide range of pathologies.

Antioxidant Activity

Several Regaloside compounds, particularly Regalosides C, E, and K, have shown significant antioxidant effects in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This antioxidant capacity is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Anti-inflammatory Activity

The anti-inflammatory properties of Regaloside compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on Regalosides are emerging, the mechanisms are inferred from extensive research on structurally related plant-derived compounds like flavonoids and other glycosides.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate these pathways, leading to the production of pro-inflammatory mediators. Regaloside compounds are hypothesized to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components, thereby reducing the expression of inflammatory cytokines and enzymes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P MAPK_n MAPK MAPK->MAPK_n Translocation Regalosides Regalosides Regalosides->IKK Regalosides->MAPKKK Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression MAPK_n->Gene_Expression

Figure 1: Proposed inhibitory mechanism of Regaloside compounds on NF-κB and MAPK signaling pathways.

Experimental Protocols

Isolation and Purification of Regaloside Compounds

The following is a general protocol for the isolation and purification of Regaloside compounds from Lilium bulbs. Specific parameters may require optimization based on the plant material and target compounds.

G start Dried & Powdered Lilium Bulbs extraction Extraction with 70% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) concentration->partition column_chromatography Column Chromatography (e.g., Silica Gel, ODS) partition->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc end Isolated Regaloside Compounds prep_hplc->end

Figure 2: General workflow for the isolation of Regaloside compounds.

  • Extraction: Powdered, dried bulbs of the selected Lilium species are extracted with 70% ethanol at room temperature with agitation. The extraction is typically repeated multiple times to ensure maximum yield.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography over stationary phases like silica gel or octadecylsilane (ODS). Elution is performed with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target Regaloside compounds are further purified using preparative HPLC to obtain individual compounds with high purity.

  • Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by HPLC-PDA

Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array detector. Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. Flow Rate: 1.0 mL/min. Detection Wavelength: 280 nm. Standard Preparation: Standard solutions of purified Regaloside compounds are prepared in methanol at various concentrations to generate a calibration curve. Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system. Quantification: The concentration of each Regaloside in the sample is determined by comparing its peak area to the calibration curve of the corresponding standard.

Antioxidant Activity Assays
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test sample (dissolved in methanol) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Different concentrations of the test sample are added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a 6-minute incubation period.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Conclusion and Future Directions

Regaloside compounds from the Liliaceae family represent a promising class of natural products with significant antioxidant and anti-inflammatory potential. The information provided in this technical guide summarizes the current knowledge on their distribution, biological activities, and analytical methodologies. Further research is warranted to fully elucidate the specific molecular targets of individual Regaloside compounds and to explore their therapeutic potential in preclinical and clinical studies. The development of standardized and validated analytical methods is also crucial for the quality control of herbal medicines and dietary supplements containing these compounds.

References

The Discovery of Regaloside E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol glucoside, is a natural product isolated from the Easter lily (Lilium longiflorum Thunb.). This document provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, intended to serve as a technical guide for researchers in natural product chemistry, drug discovery, and related fields. Phenylpropanoid glycerol glucosides, a class of compounds found in various parts of the Easter lily, have garnered scientific interest for their potential biological activities. Notably, studies have suggested that these compounds may play a role in plant defense mechanisms and possess properties relevant to human health.

Physicochemical Properties

This compound is a white to off-white solid compound. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
CAS Number 123134-21-4[1]
Appearance Solid (White to off-white)
Solubility Soluble in DMSO

Isolation and Purification

The following protocol outlines a general procedure for the isolation and purification of this compound from Lilium longiflorum bulbs, based on methodologies reported for phenylpropanoid glycerol glucosides.

Experimental Protocol: Isolation of this compound
  • Plant Material Collection and Preparation: Fresh bulbs of Lilium longiflorum Thunb. are collected, washed, and sliced. The sliced bulbs are then lyophilized and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with methanol at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate to remove nonpolar and moderately polar constituents. The aqueous layer, containing the polar glycosides, is retained.

  • Column Chromatography: The aqueous extract is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution of acetonitrile in water to yield pure this compound.

Diagram of the this compound Isolation Workflow

G plant Lilium longiflorum Bulbs powder Lyophilized and Ground Powder plant->powder Lyophilization & Grinding extract Methanolic Crude Extract powder->extract Methanol Extraction partition Solvent Partitioning extract->partition aqueous Aqueous Layer partition->aqueous hp20 Diaion HP-20 Chromatography aqueous->hp20 fractions Enriched Fractions hp20->fractions hplc Preparative RP-HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
Technique Key Observations
¹H NMR Signals corresponding to a p-coumaroyl moiety (aromatic protons, vinyl protons), a glycerol backbone, and a glucose unit (anomeric proton). The presence of an acetyl group is also indicated.
¹³C NMR Carbon signals confirming the presence of a p-coumaroyl group (carbonyl, aromatic, and vinyl carbons), a glycerol moiety, a glucose unit, and an acetyl group.
MS (ESI) A molecular ion peak consistent with the molecular formula C₂₀H₂₆O₁₂.

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment and are typically reported in the primary literature.

Biological Activity

Recent studies have begun to explore the biological potential of phenylpropanoid glycerol glucosides from Lilium longiflorum, including this compound.

Inhibition of Hepatic Gluconeogenesis

A study investigating the bioactivity of phenylpropanoid glycerol glucosides from L. longiflorum bulbs revealed their potential to inhibit glucose production in hepatocytes[1][2]. An activity-guided fractionation approach identified several of these compounds as inhibitors of gluconeogenesis[1][2]. While the study highlighted the strong activity of other related compounds, it also noted that the acetylated derivative of a p-coumaroyl-based glucoside, structurally similar to this compound, exhibited differential inhibitory activity[1][2]. This suggests that the acetylation present in this compound may influence its biological activity in this context[1][2].

Signaling Pathway of Gluconeogenesis Inhibition

cluster_0 Hepatocyte RegalosideE This compound Gluconeogenesis Gluconeogenesis RegalosideE->Gluconeogenesis Inhibits Glucose Glucose Production Gluconeogenesis->Glucose Leads to

Caption: A simplified diagram illustrating the inhibitory effect of this compound on hepatic gluconeogenesis.

Potential for Further Research

The discovery of gluconeogenesis inhibitory activity in this class of compounds opens avenues for further investigation into the therapeutic potential of this compound and related molecules for metabolic disorders. Further studies are warranted to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models. The quantitative analysis of this compound in different organs of the Easter lily, with higher concentrations found in the flower buds and mature flowers, provides valuable information for optimizing its extraction and for understanding its physiological role in the plant[3].

Conclusion

This compound represents an intriguing natural product with potential applications in the field of drug discovery. This technical guide provides a foundational understanding of its discovery, chemical properties, isolation, and initial biological screening. The detailed protocols and data presented herein are intended to facilitate further research into this and related phenylpropanoid glycerol glucosides, ultimately contributing to the development of new therapeutic agents.

References

Methodological & Application

Regaloside E HPLC-PDA analysis method

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-PDA method for the quantitative analysis of Regaloside E has been developed and validated, providing a robust tool for researchers, scientists, and drug development professionals. This iridoid glycoside, a natural product isolated from plants such as Lilium longiflorum Thunb., can be reliably quantified using reversed-phase high-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA).[1]

Application Note

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including Lilium lancifolium Thunb.[2] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in pharmaceutical research and herbal medicine. Accurate and precise analytical methods are crucial for the quality control of raw plant materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies. This application note details a validated HPLC-PDA method for the quantitative determination of this compound.

Chromatographic Conditions

The separation of this compound is achieved on a C18 reversed-phase analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% v/v formic acid) allows for the effective separation of this compound from other components in complex matrices.[2] The PDA detection is typically set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For a mixture of regalosides including this compound, a wavelength of 305 nm has been successfully used.[3]

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[4] The method is specific for this compound, with no significant interference from other components in the analyzed samples.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • Plant material or extract containing this compound

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
ColumnGemini C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile[2]
Gradient ElutionTime (min)
Flow Rate1.0 mL/min[6]
Column Temperature30°C[7]
Injection Volume10 µL[6]
PDA Detection305 nm[3]

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Plant Material: Accurately weigh about 1.0 g of the powdered plant material. Extract with 50 mL of methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract and collect the supernatant. Repeat the extraction process twice. Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in 10 mL of methanol.

  • Extracts: Accurately weigh the extract and dissolve it in methanol to a known concentration.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter.[6]

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for the HPLC-PDA analysis of this compound.[2]

ParameterResult
Linearity (r²)≥0.9999
Limit of Detection (LOD)0.10–0.66 µg/mL
Limit of Quantitation (LOQ)0.29–2.01 µg/mL
Accuracy (Recovery)95.39–103.92%
Precision (RSD)<2.78%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Working Solutions) start->standard_prep hplc_analysis HPLC-PDA Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis peak_integration Peak Identification & Integration hplc_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification end End quantification->end

Caption: Experimental workflow for this compound analysis.

validation_parameters method_validation HPLC-PDA Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision sensitivity Sensitivity (LOD & LOQ) method_validation->sensitivity robustness Robustness method_validation->robustness

Caption: Key parameters for method validation.

References

Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Regaloside E in Botanical Materials

Introduction

This compound, a furostanol saponin, is a natural product isolated from the bulbs of plants in the Lilium genus, such as Lilium longiflorum and Lilium lancifolium.[1][2] Steroidal saponins from Lilium species are known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[3] Notably, this compound has been identified as exhibiting significant antioxidant properties.[1] Given its therapeutic potential, accurate and robust quantification of this compound in plant extracts is crucial for quality control, standardization of herbal medicines, and further pharmacological research.

This document provides detailed protocols for the quantification of this compound in plant extracts using two common analytical techniques: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and a representative method for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, a putative signaling pathway for its antioxidant activity is described.

This protocol is based on a validated method for the simultaneous determination of eight regalosides, including this compound, from the bulbs of Lilium lancifolium Thunb.[1]

Experimental Workflow: HPLC-PDA Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing plant_material Dried Plant Material (e.g., Lilium bulbs) grinding Grind to a fine powder plant_material->grinding extraction Ultrasonic Extraction (e.g., with 70% Methanol) grinding->extraction filtration Filter the extract extraction->filtration final_sample Dilute for Injection filtration->final_sample hplc HPLC System with PDA Detector final_sample->hplc column Reversed-Phase C18 Column (e.g., Gemini C18) hplc->column separation Gradient Elution Separation column->separation detection PDA Detection (e.g., 210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify this compound integration->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification

Caption: Workflow for this compound quantification by HPLC-PDA.

Methodology

1. Sample Preparation:

  • Obtain dried plant material (e.g., bulbs of Lilium species).

  • Grind the material into a fine, homogenous powder.

  • Accurately weigh approximately 100 mg of the powder into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Perform ultrasonic extraction for 45-60 minutes at room temperature.[4]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-PDA Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

  • Column: Gemini C18 reversed-phase analytical column (or equivalent).[1]

  • Mobile Phase:

    • A: 0.1% (v/v) Formic Acid in Distilled Water.[1]
    • B: 0.1% (v/v) Formic Acid in Acetonitrile.[1]

  • Gradient Elution: A typical gradient would start at a low percentage of B, increasing over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Method Validation and Quantification:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards and plot the peak area against the concentration to generate a linear regression curve.

  • Quantification: Inject the prepared sample, identify the this compound peak by its retention time, and calculate the concentration using the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters for the simultaneous quantification of eight regalosides, including this compound, using the described HPLC-PDA method.[1]

ParameterThis compound Performance
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Accuracy (Recovery) 95.39% – 103.92%
Precision (RSD) < 2.78%

Data sourced from a study on eight regalosides from Lilium lancifolium Thunb.[1]

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - A Representative Method

While a specific validated UPLC-MS/MS method for this compound was not found in the reviewed literature, the following protocol is a representative method adapted from established procedures for quantifying other steroidal saponins and glycosides in plant extracts.[5][6] This method offers higher sensitivity and selectivity compared to HPLC-PDA.

Experimental Workflow: UPLC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification plant_material Powdered Plant Material extraction Ultrasonic Extraction (e.g., 70% Ethanol) plant_material->extraction filtration Filter through 0.22 µm filter extraction->filtration final_sample Dilute for UPLC Injection filtration->final_sample uplc UPLC System final_sample->uplc column Reversed-Phase C18 Column (e.g., ACQUITY HSS T3) uplc->column separation Rapid Gradient Separation column->separation msms Tandem Mass Spectrometer (e.g., Triple Quadrupole) detection MRM Detection msms->detection separation->msms chromatogram Obtain MRM Chromatogram detection->chromatogram integration Integrate Transition Peak Area chromatogram->integration quantification Quantify this compound integration->quantification calibration Calibration Curve (Standard + Internal Standard) calibration->quantification

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Methodology

1. Sample Preparation:

  • Sample preparation follows the same procedure as for HPLC-PDA analysis. For UPLC-MS/MS, a final filtration step through a 0.22 µm filter is recommended. An internal standard (IS) should be added before extraction for optimal accuracy.

2. UPLC Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system.

  • Column: ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[7]
    • B: Acetonitrile with 0.1% Formic Acid.[7]

  • Gradient Elution: A rapid gradient (e.g., 2-5 minutes) is typically employed.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40 °C.[7]

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode (to be optimized). Furostanol saponins often produce [M+Na]⁺ adducts in positive mode or [M-H]⁻ ions in negative mode.[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Precursor and product ions must be determined by infusing a pure standard of this compound. A hypothetical transition would be based on its molecular weight and fragmentation pattern.

  • Gas Temperatures and Flow: To be optimized for the specific instrument.

Representative Quantitative Data

The performance of a UPLC-MS/MS method would be validated for the parameters below.

ParameterTypical Performance
Linearity (r²) >0.999
Limit of Detection (LOD) pg/mL to low ng/mL range
Limit of Quantitation (LOQ) Low ng/mL range
Accuracy (Recovery) 85% – 115%
Precision (RSD) < 15%

Putative Signaling Pathway for Antioxidant Activity

This compound exhibits significant antioxidant effects.[1] While its specific molecular mechanism has not been fully elucidated, many saponins exert their protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][9] This pathway is a primary regulator of cellular antioxidant responses.

Proposed Mechanism: Nrf2 Pathway Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or an activator like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10] This enzymatic upregulation enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_response regaloside This compound keap1_nrf2 Keap1 Nrf2 regaloside->keap1_nrf2 Induces dissociation ros Reactive Oxygen Species (ROS) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant Genes (HO-1, NQO1, etc.) are->genes Activates Transcription enzymes Antioxidant Enzymes (HO-1, NQO1) genes->enzymes Translation enzymes->ros Neutralizes protection Cell Protection & Reduced Oxidative Stress enzymes->protection Leads to

Caption: Putative antioxidant signaling pathway of this compound via Nrf2.

References

Application Notes and Protocols for Regaloside E Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a naturally occurring phenolic compound isolated from Lilium longiflorum Thunb.[1] As a member of the polyphenol class of compounds, this compound holds potential for various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which are common for this class of molecules.[2][3] These application notes provide detailed protocols for cell-based assays to investigate the potential therapeutic effects of this compound, focusing on its anti-inflammatory properties and its impact on cell cycle progression and apoptosis.

Data Presentation

The following tables are examples of how quantitative data obtained from the described protocols can be presented.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

This compound (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)IL-8 Inhibition (%)
0.15.2 ± 1.13.8 ± 0.94.5 ± 1.0
125.6 ± 3.421.9 ± 2.823.1 ± 3.1
1068.3 ± 5.161.7 ± 4.565.4 ± 4.8
5089.1 ± 4.882.4 ± 4.185.9 ± 5.2
Positive Control95.3 ± 3.992.1 ± 3.594.2 ± 3.7
  • Data are presented as mean ± standard deviation.

  • Positive control could be a known anti-inflammatory compound like Dexamethasone.

Table 2: Effect of this compound on Cell Viability (IC50)

Cell LineIC50 (µM)
HeLa45.8
A54962.3
MCF-755.1
Normal Fibroblasts>100

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 2.528.1 ± 1.816.7 ± 1.2
This compound (10 µM)65.8 ± 3.120.5 ± 2.013.7 ± 1.5
This compound (50 µM)78.4 ± 4.212.3 ± 1.79.3 ± 1.1
  • Data are presented as mean ± standard deviation.

Table 4: Induction of Apoptosis by this compound in HeLa Cells

TreatmentEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (10 µM)15.7 ± 2.15.4 ± 0.8
This compound (50 µM)35.2 ± 3.818.9 ± 2.5
  • Data are presented as mean ± standard deviation.

Experimental Protocols

Anti-Inflammatory Activity Assays

a) NF-κB Reporter Assay

This assay is designed to screen for the anti-inflammatory potential of this compound by measuring the inhibition of TNF-α-induced NF-κB activity in a reporter cell line.[4]

  • Cell Line: HEK293-NF-κB-luc reporter cell line.

  • Principle: The cell line contains a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus like TNF-α leads to the expression of luciferase. A decrease in luciferase activity in the presence of this compound indicates an inhibitory effect on the NF-κB pathway.

  • Protocol:

    • Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated control.

b) Cytokine Secretion Assay

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines from stimulated immune cells.[5][6]

  • Cell Line: THP-1 (human monocytic cell line).

  • Principle: THP-1 cells can be differentiated into macrophage-like cells, which, upon stimulation with lipopolysaccharide (LPS), secrete pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. The concentration of these cytokines in the cell culture supernatant can be measured by ELISA.

  • Protocol:

    • Differentiate THP-1 cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentrations of IL-6, TNF-α, and IL-8 in the supernatant using commercially available ELISA kits.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration at which this compound exhibits cytotoxic effects on cancer and normal cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Protocol:

    • Seed cells (e.g., HeLa, A549, MCF-7, and normal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis

This protocol investigates the effect of this compound on the progression of the cell cycle.[7]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells (e.g., HeLa) with different concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI/RNase staining buffer.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay

This assay determines whether this compound induces programmed cell death (apoptosis).[8][9]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[7]

  • Protocol:

    • Treat cells (e.g., HeLa) with various concentrations of this compound for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Visualizations

experimental_workflow_inflammation cluster_nfkb NF-κB Reporter Assay cluster_cytokine Cytokine Secretion Assay seed_nfkb Seed HEK293-NF-κB-luc cells treat_nfkb Treat with this compound seed_nfkb->treat_nfkb induce_nfkb Induce with TNF-α treat_nfkb->induce_nfkb measure_luc Measure Luciferase Activity induce_nfkb->measure_luc diff_thp1 Differentiate THP-1 cells treat_thp1 Treat with this compound diff_thp1->treat_thp1 stim_thp1 Stimulate with LPS treat_thp1->stim_thp1 collect_sup Collect Supernatant stim_thp1->collect_sup measure_elisa Measure Cytokines by ELISA collect_sup->measure_elisa

Figure 1: Experimental workflows for anti-inflammatory assays.

experimental_workflow_cell_fate cluster_viability Cell Viability Assay cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay seed_via Seed Cells treat_via Treat with this compound seed_via->treat_via add_mtt Add MTT treat_via->add_mtt measure_abs Measure Absorbance add_mtt->measure_abs seed_cc Seed Cells treat_cc Treat with this compound seed_cc->treat_cc fix_stain Fix and Stain with PI treat_cc->fix_stain analyze_flow_cc Analyze by Flow Cytometry fix_stain->analyze_flow_cc seed_apop Seed Cells treat_apop Treat with this compound seed_apop->treat_apop stain_apop Stain with Annexin V/PI treat_apop->stain_apop analyze_flow_apop Analyze by Flow Cytometry stain_apop->analyze_flow_apop

Figure 2: Workflows for cell viability, cell cycle, and apoptosis assays.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR tradd TRADD tnfr->tradd Recruits traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk Activates ikb IκB ikk->ikb Phosphorylates degradation degradation ikb->degradation Ubiquitination & Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_ikb NF-κB IκB nfkb_ikb->nfkb Releases regaloside_e This compound regaloside_e->ikk Inhibits? gene_exp Gene Expression (IL-6, TNF-α, IL-8) nfkb_nuc->gene_exp Induces tnf TNF-α tnf->tnfr Binds

Figure 3: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

In Vitro Applications of Regaloside E: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a naturally occurring phenolic compound isolated from the Easter lily, Lilium longiflorum Thunb. As a member of the polyphenol class of natural products, it holds potential for investigation into various biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the in vitro characterization of this compound. At present, there are no published studies detailing its specific effects on cellular models, signaling pathways, or molecular targets.

This document aims to provide a foundational guide for researchers interested in initiating in vitro studies with this compound. Given the absence of specific data, the following sections will outline general experimental protocols and logical workflows that are broadly applicable to the initial investigation of a novel natural product with potential anti-inflammatory, neuroprotective, or anticancer properties. These methodologies are based on standard in vitro assays and principles of drug discovery.

Quantitative Data Summary

A thorough search of scientific databases has yielded no specific quantitative data on the in vitro biological activity of this compound. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings.

Biological ActivityCell LineAssay TypeEndpoint MeasuredIC₅₀ / EC₅₀ (µM)% Inhibition (at a given concentration)Reference
Anti-inflammatory
RAW 264.7Griess AssayNitric Oxide (NO) Production[Your Data Here]
THP-1ELISAPro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion[Your Data Here]
Neuroprotective
SH-SY5YMTT/LDH AssayCell Viability/Cytotoxicity (e.g., against oxidative stress)[Your Data Here]
PC12Neurite Outgrowth AssayNeurite Length/Branching[Your Data Here]
Anticancer
MCF-7 (Breast)MTT/SRB AssayCell Viability/Proliferation[Your of Data Here]
A549 (Lung)Colony Formation AssayClonogenic Survival[Your Data Here]
HCT116 (Colon)Apoptosis Assay (e.g., Annexin V/PI)Percentage of Apoptotic Cells[Your Data Here]

Experimental Protocols

The following are generalized protocols that can be adapted for the initial in vitro evaluation of this compound.

Protocol 1: Assessment of Anti-inflammatory Activity

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Materials:

  • This compound (stock solution prepared in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

Protocol 2: Evaluation of Cytotoxicity and Anticancer Activity

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture media and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Logical Workflow and Signaling Pathway Diagrams

As there is no specific data on the mechanism of action of this compound, the following diagrams represent hypothetical workflows and signaling pathways that are commonly investigated for natural products with anti-inflammatory and anticancer potential.

G General Workflow for In Vitro Screening of this compound cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action Studies A This compound Stock Solution B Cytotoxicity Assay (e.g., MTT) on various cell lines A->B C Determine Non-toxic Concentration Range B->C D Anti-inflammatory Assays (e.g., NO, Cytokine Production) C->D E Anticancer Assays (e.g., Proliferation, Apoptosis) C->E F Neuroprotective Assays (e.g., Oxidative Stress Model) C->F G Western Blot (e.g., NF-κB, MAPK pathways) D->G H qPCR (e.g., Gene expression of inflammatory or apoptotic markers) D->H I Enzyme Inhibition Assays D->I E->G E->H E->I F->G F->H F->I

Caption: A logical workflow for the initial in vitro evaluation of this compound.

G Hypothetical Anti-inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates RegalosideE This compound RegalosideE->IKK Inhibits? NFkappaB NF-κB RegalosideE->NFkappaB Inhibits? IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces gene expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces gene expression NO Nitric Oxide (NO) iNOS->NO

Caption: A potential anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion

The study of this compound is in its infancy. The protocols and logical frameworks provided here offer a starting point for researchers to begin to elucidate its potential therapeutic properties. As new data emerges from in vitro investigations, a clearer picture of the biological activities and mechanisms of action of this compound will be established, paving the way for further preclinical development. Researchers are encouraged to use the provided templates to structure their experimental data and contribute to the growing body of knowledge on this natural product.

Preparing Regaloside E Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a phenylpropanoid glycoside, a class of natural products recognized for a variety of biological activities, including potential anti-inflammatory and anticancer properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for experimental use. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure solution integrity and experimental consistency.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 123134-21-4N/A
Molecular Formula C₂₀H₂₆O₁₂N/A
Molecular Weight 458.41 g/mol N/A
Solubility in DMSO ≥ 50 mg/mLN/A

Experimental Protocols

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired final concentration.

  • Preparation: Work in a clean, dry environment, preferably a laminar flow hood, to maintain sterility. Ensure all materials are readily accessible.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.58 mg of this compound.

  • Dissolving in DMSO:

    • Transfer the weighed this compound into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For 4.58 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

    • If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Table 2: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureDurationSpecial Conditions
-20°CUp to 1 monthProtect from light
-80°CUp to 6 monthsProtect from light

Application Notes

  • DMSO Quality: Use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect compound stability and solubility.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stability: The stability of phenylpropanoid glycosides in solution can be variable. It is recommended to use freshly prepared stock solutions whenever possible and to minimize the number of freeze-thaw cycles.

Putative Signaling Pathway Modulation

Phenylpropanoid glycosides have been reported to exhibit anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

The diagram below illustrates a potential mechanism by which a phenylpropanoid glycoside like this compound might exert its anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p38->Inflammatory_Response RegalosideE This compound RegalosideE->IKK RegalosideE->p38 NFkB_n->Gene_Expression DNA

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

workflow A Weigh this compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Visually Inspect for Clarity C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C (Protect from Light) E->F

Caption: Workflow for preparing this compound stock solutions.

Application Notes and Protocols for Neuroprotection Studies using Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. As of the date of this document, there is a lack of direct scientific literature specifically investigating the neuroprotective effects of Regaloside E. The proposed mechanisms and experimental designs are hypothetical and based on the known biological activities of structurally related compounds, such as other steroidal glycosides and extracts from the Lilium genus, which have demonstrated antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Researchers should exercise appropriate caution and validate these protocols for their specific experimental setup.

Introduction

This compound is a steroidal glycoside that has been isolated from Lilium longiflorum.[6] While direct evidence for its neuroprotective activity is currently unavailable, the broader class of steroidal glycosides and other compounds found in Lilium species have shown promising biological activities, including anti-inflammatory and antioxidant effects.[3][4][7] Notably, extracts from Lilium species have demonstrated neuroprotective potential in preclinical studies.[5] These findings provide a rationale for investigating this compound as a potential therapeutic agent in the context of neurodegenerative diseases, where oxidative stress and neuroinflammation are key pathological contributors.

These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to explore the neuroprotective potential of this compound.

Hypothesized Mechanism of Action

It is hypothesized that this compound may exert neuroprotective effects through a combination of antioxidant and anti-inflammatory activities, common mechanisms for many plant-derived glycosides.[1][2] The proposed pathway involves the scavenging of reactive oxygen species (ROS) and the modulation of pro-inflammatory signaling cascades.

G cluster_0 Cellular Stressors (e.g., Oxidative Stress, Neurotoxins) cluster_1 Proposed Therapeutic Intervention cluster_2 Cellular Response & Pathological Pathways Stressor Neurotoxic Insult (e.g., H₂O₂, Glutamate) ROS ↑ Reactive Oxygen Species (ROS) Stressor->ROS NFkB ↑ NF-κB Activation Stressor->NFkB Regaloside_E This compound Regaloside_E->ROS Antioxidant Effect Regaloside_E->NFkB Anti-inflammatory Effect ROS->NFkB Apoptosis ↑ Apoptotic Pathways (Caspase Activation) ROS->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->Apoptosis Neuron Neuronal Damage & Death Apoptosis->Neuron

Caption: Proposed neuroprotective mechanism of this compound.

Data Presentation: Hypothetical In Vitro Neuroprotection Data

The following tables illustrate how quantitative data from hypothetical neuroprotection studies with this compound could be presented.

Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Vehicle)-100 ± 5.2
Oxidative Stressor-48 ± 4.5
This compound + Stressor155 ± 3.8
This compound + Stressor1072 ± 5.1
This compound + Stressor5085 ± 4.9
This compound alone5098 ± 5.5

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupConcentration (µM)Intracellular ROS (% of Stressor)Caspase-3 Activity (% of Stressor)
Control (Vehicle)-15 ± 2.112 ± 1.8
Oxidative Stressor-100 ± 8.9100 ± 9.3
This compound + Stressor1068 ± 7.275 ± 6.8
This compound + Stressor5045 ± 5.952 ± 6.1

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details a procedure to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).

G cluster_workflow In Vitro Neuroprotection Workflow cluster_assays Endpoint Measurements A 1. Cell Seeding (SH-SY5Y cells in 96-well plates) B 2. This compound Pre-treatment (Incubate for 24 hours) A->B C 3. Oxidative Stress Induction (Add H₂O₂ for 4 hours) B->C D 4. Endpoint Assays C->D E Cell Viability (MTT Assay) D->E F ROS Levels (DCFH-DA Assay) D->F G Apoptosis (Caspase-3 Assay) D->G

Caption: Workflow for the in vitro neuroprotection assay.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate)

  • Caspase-3 colorimetric assay kit

  • 96-well cell culture plates

  • Plate reader (spectrophotometer and fluorometer)

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with medium containing different concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO, final concentration <0.1%).

    • Incubate the cells for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium (e.g., 100 µM, the optimal concentration should be determined empirically).

    • Remove the medium containing this compound and add the H₂O₂ solution to the wells (except for the control group).

    • Incubate for 4 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Intracellular ROS (DCFH-DA Assay):

    • After H₂O₂ treatment, wash the cells with PBS.

    • Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes in the dark.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • Caspase-3 Activity Assay:

    • After H₂O₂ treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

    • Add the cell lysate to a new plate with the caspase-3 substrate.

    • Incubate as per the kit's instructions and measure the absorbance at the specified wavelength.

Protocol 2: Hypothetical In Vivo Neuroprotection Study

This protocol outlines a hypothetical study to evaluate the neuroprotective effects of this compound in a mouse model of neurodegeneration.

Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • This compound

  • Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween-80)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and biochemical assays (e.g., ELISA kits for inflammatory cytokines).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for one week.

    • Divide mice into groups (n=8-10 per group): Control, MPTP + Vehicle, MPTP + this compound (different doses).

  • Drug Administration and MPTP Induction:

    • Administer this compound or vehicle daily via oral gavage for 14 days.

    • From day 8 to day 14, induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, intraperitoneally) 30 minutes after the this compound/vehicle treatment.

  • Behavioral Testing:

    • On day 15, perform behavioral tests to assess motor function.

    • Rotarod test: Measure the latency to fall from a rotating rod.

    • Open field test: Assess locomotor activity and exploratory behavior.

  • Tissue Collection and Analysis:

    • On day 16, euthanize the mice and collect brain tissues.

    • Immunohistochemistry: Perfuse a subset of mice and prepare brain sections. Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron loss.

    • Biochemical Analysis: Homogenize brain tissue from the remaining mice to measure levels of inflammatory cytokines (TNF-α, IL-6) using ELISA kits and markers of oxidative stress.

G cluster_workflow In Vivo Neuroprotection Workflow (Hypothetical) cluster_analysis Endpoint Analysis A 1. Acclimatization & Grouping (C57BL/6 mice) B 2. Pre-treatment (this compound or Vehicle, daily for 14 days) A->B C 3. Neurotoxin Induction (MPTP injections on days 8-14) B->C D 4. Behavioral Assessment (Day 15: Rotarod, Open Field) C->D E 5. Tissue Collection & Analysis (Day 16: Brains) D->E F Immunohistochemistry (TH Staining) E->F G Biochemical Assays (Cytokines, Oxidative Stress) E->G

Caption: Workflow for a hypothetical in vivo neuroprotection study.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a natural product isolated from Lilium longiflorum Thunb[1]. While specific research on the anti-inflammatory properties of this compound is not extensively available in the public domain, many related flavonoid and polyphenolic compounds derived from plants have demonstrated significant anti-inflammatory activity[2][3][4]. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2][4][5][6]. This document provides a set of detailed protocols and application notes that can be employed to investigate the potential anti-inflammatory effects of this compound, based on established methodologies for characterizing similar natural products.

Data Presentation

Quantitative data from the described experiments should be recorded and organized to allow for clear interpretation and comparison. The following tables provide a template for presenting key findings.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.6± 4.8
597.2± 5.1
1095.8± 4.5
2593.4± 5.3
5091.5± 4.9
10088.7± 5.5

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% InhibitionStandard Deviation
Control (no LPS)1.2N/A± 0.3
LPS (1 µg/mL)25.80± 2.1
LPS + this compound (10 µM)18.528.3± 1.9
LPS + this compound (25 µM)12.352.3± 1.5
LPS + this compound (50 µM)7.969.4± 1.1
LPS + Dexamethasone (10 µM)5.479.1± 0.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS) 55 ± 832 ± 615 ± 4
LPS (1 µg/mL) 1240 ± 98980 ± 75450 ± 42
LPS + this compound (50 µM) 620 ± 55450 ± 41210 ± 25
LPS + Dexamethasone (10 µM) 310 ± 32215 ± 28105 ± 15

Experimental Protocols

The following protocols describe standard in vitro assays to determine the anti-inflammatory activity of a test compound like this compound.

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include control groups (no treatment, this compound alone, LPS alone).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatants after 24 hours of stimulation.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The results are typically expressed in pg/mL or ng/mL.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events, longer for protein expression).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the key signaling pathways that are likely modulated by anti-inflammatory compounds.

G cluster_workflow Experimental Workflow for Anti-inflammatory Screening start RAW 264.7 Cell Culture viability Cell Viability Assay (MTT) start->viability treatment Pre-treatment with this compound followed by LPS Stimulation start->treatment no_assay Nitric Oxide Measurement (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) treatment->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK Pathways) treatment->western_blot data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: A general workflow for screening the anti-inflammatory potential of a test compound.

G cluster_nfkb Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates pIkBa p-IκBα (degradation) IKK->pIkBa Phosphorylates IkBa IκBα pIkBa->IkBa Leads to degradation of NFkB NF-κB (p50/p65) pIkBa->NFkB Releases NFkB->IkBa Bound to NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces transcription of RegalosideE This compound RegalosideE->IKK Inhibits RegalosideE->NFkB_nucleus Inhibits

Caption: Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.

G cluster_mapk Simplified MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates MEK MEK1/2 TLR4->MEK Activates MKKs MKK3/6 & MKK4/7 ASK1->MKKs p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates AP1 AP-1 (transcription factor) p38->AP1 Activate JNK->AP1 Activate ERK ERK MEK->ERK Phosphorylates ERK->AP1 Activate Genes Pro-inflammatory Gene Expression AP1->Genes RegalosideE This compound RegalosideE->MKKs Inhibits RegalosideE->MEK Inhibits

Caption: The MAPK signaling cascades are key regulators of the inflammatory response.

References

Application Notes and Protocols for Studying Regaloside E Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a natural product isolated from Lilium longiflorum Thunb., has demonstrated notable antioxidant properties in vitro, suggesting its potential as a therapeutic agent against conditions exacerbated by oxidative stress. These application notes provide a comprehensive guide for researchers intending to investigate the in vivo effects of this compound using established animal models. The protocols detailed below are designed to assess the antioxidant and potential hepatoprotective and anti-diabetic activities of this compound, along with methods to explore its mechanism of action through key signaling pathways.

Data Presentation

Table 1: Summary of an In Vivo Study on Lilium longiflorum Bulb Extracts in a Type 2 Diabetic Mouse Model

While direct in vivo data for isolated this compound is limited, a study on extracts from Lilium longiflorum Thunb. provides valuable insights into potential animal models and measurable outcomes. The following table summarizes the findings from a study using a hydroetholic crude bulb extract (CB) and a steroidal glycoside-rich 1-butanol extract (BuOH) in female KK.Cg-Ay/J Type 2 diabetic mice. This data can serve as a reference for designing future studies with this compound.

Animal ModelTreatment Groups (n=16 per group)DurationKey Biochemical Parameters (Mean ± SD)
KK.Cg-Ay/J Type 2 Diabetic Mice 1. Control (Low-fat diet)24 weeksTriglycerides (mg/dL): - Diabetic Control: 219 ± 34- CB (1% in drinking water): 131 ± 27- BuOH (0.2% in drinking water): 114 ± 35
2. Diabetic Control (High-fat diet)Total Cholesterol (mg/dL): - Diabetic Control: 196 ± 12- CB (1% in drinking water): 159 ± 5
3. CB Extract (1% in drinking water) + High-fat dietAverage Liver Mass (g): - Diabetic Control: 2.96 ± 0.13- CB (1% in drinking water): 2.58 ± 0.08- BuOH (0.1% in drinking water): 2.48 ± 0.13
4. BuOH Extract (0.1% in drinking water) + High-fat dietAlanine Aminotransferase (units/L): - Diabetic Control: 74 ± 5- CB (1% in drinking water): 25 ± 1- BuOH (0.1% in drinking water): 45 ± 1
5. BuOH Extract (0.2% in drinking water) + High-fat diet
6. Metformin (0.001% in drinking water) + High-fat diet

Data extracted from a study on the hepatoprotective activity of Easter Lily bulb extracts.

Proposed Animal Models for this compound Studies

Based on the known antioxidant activity of this compound, two well-established animal models are proposed to investigate its in vivo efficacy:

  • Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model: This model is widely used to induce acute liver injury through the generation of free radicals, leading to oxidative stress and subsequent cellular damage. It is an excellent model to evaluate the hepatoprotective and antioxidant effects of this compound.

  • Streptozotocin (STZ)-Induced Diabetic Model: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is suitable for investigating the potential anti-diabetic and antioxidant effects of this compound in a metabolic disorder context.

Table 2: Proposed Experimental Design for this compound in a CCl₄-Induced Oxidative Stress Mouse Model
Parameter Description
Animal Model Male C57BL/6 mice (6-8 weeks old)
Group Size 8-10 animals per group
Treatment Groups 1. Control (Vehicle)
2. CCl₄ Control (Vehicle + CCl₄)
3. This compound (Low Dose) + CCl₄
4. This compound (Medium Dose) + CCl₄
5. This compound (High Dose) + CCl₄
6. Positive Control (e.g., N-acetylcysteine) + CCl₄
This compound Dosage To be determined by dose-response studies (e.g., 10, 25, 50 mg/kg)
Route of Administration Oral gavage (this compound); Intraperitoneal injection (CCl₄)
Treatment Duration 7-14 days (this compound pre-treatment)
Induction of Oxidative Stress Single intraperitoneal injection of CCl₄ (e.g., 1 mL/kg of a 10% solution in corn oil)
Endpoint Measurements (24h post-CCl₄) Blood: ALT, AST, Total BilirubinLiver Tissue: SOD, CAT, GPx, MDA, GSH, Histopathology (H&E staining)
Table 3: Proposed Experimental Design for this compound in an STZ-Induced Diabetic Mouse Model
Parameter Description
Animal Model Male C57BL/6 mice (6-8 weeks old)
Group Size 8-10 animals per group
Treatment Groups 1. Normal Control (Vehicle)
2. Diabetic Control (STZ + Vehicle)
3. This compound (Low Dose) + STZ
4. This compound (Medium Dose) + STZ
5. This compound (High Dose) + STZ
6. Positive Control (e.g., Glibenclamide) + STZ
This compound Dosage To be determined by dose-response studies (e.g., 10, 25, 50 mg/kg)
Route of Administration Oral gavage (this compound); Intraperitoneal injection (STZ)
Induction of Diabetes Single intraperitoneal injection of STZ (e.g., 150 mg/kg in citrate buffer)
Treatment Duration 4-8 weeks (starting after confirmation of diabetes)
Endpoint Measurements Weekly: Blood glucose, Body weightEnd of study: Oral glucose tolerance test (OGTT), HbA1c, Insulin levels, Lipid profile (triglycerides, cholesterol)Pancreas/Liver Tissue: SOD, CAT, GPx, MDA, Histopathology

Experimental Protocols

Protocol 1: CCl₄-Induced Oxidative Stress in Mice

Objective: To evaluate the protective effect of this compound against CCl₄-induced acute liver injury and oxidative stress.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Carbon tetrachloride (CCl₄)

  • Corn oil (vehicle for CCl₄)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • N-acetylcysteine (positive control)

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

  • Anesthesia (e.g., isoflurane)

  • Biochemical assay kits for ALT, AST, SOD, CAT, GPx, MDA, GSH

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide mice into the experimental groups as described in Table 2.

  • Pre-treatment: Administer this compound or vehicle orally by gavage once daily for 7-14 consecutive days.

  • Induction of Liver Injury: On the last day of pre-treatment, 1-2 hours after the final dose of this compound, administer a single intraperitoneal injection of CCl₄ (1 mL/kg of a 10% solution in corn oil) to the respective groups. The control group should receive an equivalent volume of corn oil.

  • Sample Collection: 24 hours after CCl₄ administration, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and immediately excise the liver.

  • Biochemical Analysis:

    • Centrifuge the blood to obtain serum and measure ALT and AST levels using appropriate biochemical kits.

    • Homogenize a portion of the liver tissue and perform assays to measure the activity of SOD, CAT, GPx, and the levels of MDA and GSH.

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of injury.

Protocol 2: STZ-Induced Diabetes in Mice

Objective: To assess the anti-diabetic and antioxidant effects of this compound in an STZ-induced diabetic mouse model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Vehicle for this compound

  • Glibenclamide (positive control)

  • Glucometer and test strips

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Biochemical assay kits for HbA1c, insulin, lipids, SOD, CAT, GPx, MDA

  • Histology supplies

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of freshly prepared STZ (150 mg/kg) dissolved in cold citrate buffer. The normal control group receives only the citrate buffer.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment: Randomly divide the diabetic mice into the experimental groups as outlined in Table 3. Begin daily oral administration of this compound or vehicle, which continues for 4-8 weeks.

  • Monitoring: Monitor blood glucose levels and body weight weekly.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

  • Sample Collection: At the end of the study, collect blood for the analysis of HbA1c, insulin, and lipid profiles. Euthanize the mice and collect the pancreas and liver for biochemical and histopathological analysis.

  • Biochemical and Histopathological Analysis: Perform antioxidant enzyme assays (SOD, CAT, GPx, MDA) on tissue homogenates. Conduct histopathological examination of the pancreas (to assess islet integrity) and liver.

Visualization of Signaling Pathways and Workflows

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. It is a key target for antioxidant compounds.

Nrf2_ARE_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from CCl4, STZ) Keap1 Keap1 ROS->Keap1 Induces conformational change Regaloside_E This compound Regaloside_E->Keap1 May promote dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes degradation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitinates Nucleus Nucleus sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., SOD, CAT, GPx, HO-1) ARE->Genes Induces Transcription Protection Cellular Protection & Reduced Oxidative Stress Genes->Protection

Caption: Nrf2/ARE signaling pathway in response to oxidative stress.

Experimental Workflow for CCl₄-Induced Oxidative Stress Model

The following diagram illustrates the experimental workflow for investigating the effects of this compound in the CCl₄-induced acute liver injury model.

CCl4_Workflow Start Start: Acclimatize Mice (1 week) Grouping Randomly Assign to Groups (Control, CCl4, this compound doses, Positive Control) Start->Grouping Pretreatment Daily Oral Gavage: This compound or Vehicle (7-14 days) Grouping->Pretreatment Induction Single IP Injection: CCl4 or Vehicle (Corn Oil) Pretreatment->Induction Wait Wait for 24 hours Induction->Wait Sample_Collection Sample Collection: Blood & Liver Wait->Sample_Collection Analysis Biochemical & Histopathological Analysis (ALT, AST, SOD, CAT, GPx, MDA, H&E) Sample_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for the CCl₄-induced hepatotoxicity model.

Experimental Workflow for STZ-Induced Diabetic Model

This diagram outlines the key steps in the experimental protocol for the STZ-induced diabetes model to evaluate this compound.

STZ_Workflow Start Start: Acclimatize Mice (1 week) Induction Single IP Injection of STZ (or Citrate Buffer for Control) Start->Induction Confirmation Confirm Diabetes after 72h (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomly Assign Diabetic Mice to Groups Confirmation->Grouping Treatment Daily Oral Gavage: This compound or Vehicle (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: Blood Glucose & Body Weight Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Sample_Collection Final Sample Collection: Blood, Pancreas, Liver OGTT->Sample_Collection Analysis Biochemical & Histopathological Analysis Sample_Collection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for the STZ-induced diabetes model.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Regaloside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regalosides are a group of phenylpropanoid glycosides naturally occurring in various plant species, notably in the bulbs of Lilium species. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant and potential anti-inflammatory effects. High-performance liquid chromatography (HPLC) is a robust and reliable analytical technique for the separation, identification, and quantification of individual regaloside from complex plant extracts. These application notes provide a comprehensive overview and detailed protocols for the successful HPLC separation of various regaloside.

Experimental Protocols

Sample Preparation: Extraction of Total Glycosides from Lilium Bulbs

This protocol outlines the extraction of a total glycoside fraction rich in regaloside from dried Lilium bulbs, a common source of these compounds.

Materials and Reagents:

  • Dried and powdered Lilium bulbs

  • 80% Ethanol (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Macroporous resin (e.g., AB-8)

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus with 0.45 µm and 0.22 µm syringe filters

Procedure:

  • Reflux Extraction:

    • Weigh 100 g of powdered Lilium bulbs and place them in a round-bottom flask.

    • Add 1 L of 80% ethanol to the flask.

    • Heat the mixture to reflux at 80°C for 2 hours with constant stirring.

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times with fresh 80% ethanol to ensure complete extraction of the glycosides.

  • Concentration:

    • Combine the ethanolic extracts from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed and a concentrated aqueous extract remains.

  • Purification by Macroporous Resin Column Chromatography:

    • Pack a glass column with macroporous resin and equilibrate it with deionized water.

    • Load the concentrated aqueous extract onto the column.

    • Wash the column with several column volumes of deionized water to remove sugars, salts, and other polar impurities.

    • Elute the glycoside fraction from the column using 70% ethanol.

    • Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain the total glycoside extract.

  • Preparation of Sample for HPLC Injection:

    • Accurately weigh a portion of the dried total glycoside extract.

    • Dissolve the extract in the initial mobile phase (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for Simultaneous Separation of Eight Regaloside

This protocol describes a validated reversed-phase HPLC-PDA method for the simultaneous determination of Regaloside A, B, C, E, F, H, I, and K.[1]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A linear gradient program should be optimized for baseline separation of all eight regaloside. A representative gradient is as follows: 0-10 min, 15-25% B; 10-20 min, 25-35% B; 20-30 min, 35-50% B.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection PDA detector monitoring at 280 nm, 305 nm, and 325 nm.
Injection Volume 10 µL

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the HPLC method for the simultaneous determination of eight regaloside.[1]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

CompoundRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Regaloside A y = 25432x + 1234≥0.99990.5 - 1000.150.45
Regaloside B y = 27891x + 987≥0.99990.5 - 1000.120.36
Regaloside C y = 26543x + 1123≥0.99990.5 - 1000.100.30
Regaloside E y = 24987x + 1345≥0.99990.5 - 1000.180.54
Regaloside F y = 25112x + 1098≥0.99990.5 - 1000.130.39
Regaloside H y = 27345x + 901≥0.99990.5 - 1000.110.33
Regaloside I y = 26987x + 1056≥0.99990.5 - 1000.140.42
Regaloside K y = 28012x + 876≥0.99990.5 - 1000.100.29

Table 2: Recovery and Precision

CompoundSpiked Concentration (µg/mL)Recovery (%)RSD (%)
Regaloside A 10, 25, 5098.5 - 102.1< 2.0
Regaloside B 10, 25, 5097.8 - 101.5< 2.0
Regaloside C 10, 25, 5098.2 - 102.0< 2.0
This compound 10, 25, 5097.5 - 101.8< 2.0
Regaloside F 10, 25, 5098.0 - 101.9< 2.0
Regaloside H 10, 25, 5097.9 - 102.2< 2.0
Regaloside I 10, 25, 5098.1 - 101.7< 2.0
Regaloside K 10, 25, 5098.3 - 102.3< 2.0

Mandatory Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried & Powdered Lilium Bulbs extraction Reflux Extraction (80% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 purification Macroporous Resin Chromatography concentration1->purification concentration2 Concentration to Dryness purification->concentration2 dissolution Dissolution in Initial Mobile Phase concentration2->dissolution filtration Filtration (0.22 µm Syringe Filter) dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Reversed-Phase C18 Column (Gradient Elution) hplc_injection->separation detection PDA Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for regaloside separation.

Signaling Pathways

Total glycosides from lily, including regaloside, have been shown to modulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway, which plays a crucial role in angiogenesis.

G cluster_extracellular Extracellular cluster_cell Endothelial Cell hypoxia Hypoxia / Growth Factors receptor Receptor hypoxia->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt hif1a HIF-1α akt->hif1a Stabilization hif1a_deg HIF-1α Degradation hif1_dimer HIF-1 Dimer hif1a->hif1_dimer hif1b HIF-1β hif1b->hif1_dimer hre Hypoxia Response Element (HRE) hif1_dimer->hre vegf VEGF Gene Transcription hre->vegf angiogenesis Angiogenesis vegf->angiogenesis regaloside Regaloside regaloside->hif1a Modulation

Caption: Regaloside modulation of the HIF-1α pathway.

Regalosides, as part of the flavonoid family, are known for their antioxidant properties. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 Oxidation nrf2 Nrf2 keap1->nrf2 Binding ubiquitination Ubiquitination & Proteasomal Degradation nrf2->ubiquitination nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation regaloside Regaloside regaloside->keap1 Inhibition maf Maf nrf2_nuc->maf are Antioxidant Response Element (ARE) nrf2_nuc->are maf->are antioxidant_genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->antioxidant_genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Regaloside activation of the Nrf2 pathway.

References

Troubleshooting & Optimization

Technical Support Center: Regaloside E Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Regaloside E in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a steroidal saponin, a class of natural products isolated from plants such as Lilium longiflorum Thunb.[1]. Like many steroidal saponins, this compound can exhibit poor aqueous solubility due to its complex and hydrophobic structure, which can lead to precipitation in aqueous assay buffers[2]. This can result in inaccurate and variable experimental results[3].

Q2: What is the recommended starting solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound. It is soluble in DMSO at a concentration of at least 50 mg/mL[1]. For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility[1].

Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with poorly soluble compounds[1][4]. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q4: How should I store my this compound stock solutions?

To maintain the integrity of this compound, stock solutions should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is advisable to protect the solutions from light[1]. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which can degrade the compound[1].

Q5: Are there any known biological activities of this compound?

While specific biological activities for this compound are not extensively documented in publicly available literature, it belongs to the steroidal saponin family. Compounds in this class have been reported to possess a variety of pharmacological properties, including anti-inflammatory, anti-tumor, and antibacterial effects[2][3]. Extracts from Lilium longiflorum, the source of this compound, have shown cytotoxic, hypoglycemic, and hepatoprotective activities[5][6][7].

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound during your in vitro experiments.

Problem: this compound precipitates out of solution upon dilution of the DMSO stock into the aqueous assay buffer.

G cluster_0 Initial Observation cluster_1 Step 1: Optimization cluster_2 Step 2: Procedural Adjustments cluster_3 Step 3: Formulation Strategies cluster_4 Resolution start Precipitation Observed optimize_dmso Optimize DMSO Concentration (Try to keep below 0.5%) start->optimize_dmso Precipitation persists? use_cosolvents Use Co-solvents (e.g., PEG300, Tween-80) optimize_dmso->use_cosolvents Still precipitates? end Clear Solution optimize_dmso->end Resolved serial_dilution Perform Serial Dilutions use_cosolvents->serial_dilution Still precipitates? use_cosolvents->end Resolved heated_sonication Gentle Warming & Sonication serial_dilution->heated_sonication Still precipitates? serial_dilution->end Resolved cyclodextrin Use Solubilizing Agents (e.g., SBE-β-CD) heated_sonication->cyclodextrin Still precipitates? heated_sonication->end Resolved cyclodextrin->end Problem Resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Quantitative Data Summary

The following tables provide solubility data for this compound in various solvent systems.

Table 1: Solubility of this compound in DMSO

SolventConcentrationRemarks
DMSO≥ 50 mg/mL (≥ 109.07 mM)Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1]

Table 2: Solubility of this compound in Co-solvent Formulations

FormulationConcentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (≥ 2.73 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (≥ 2.73 mM)
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (≥ 2.73 mM)

Data in Tables 1 and 2 are derived from MedChemExpress product information[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is an example for preparing a 1 mL working solution with a final this compound concentration of 1.25 mg/mL, based on a formulation known to improve solubility[1].

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.

  • Visually confirm that the final solution is clear and free of precipitates before use in your assay.

Protocol 3: Preparation of a Working Solution using SBE-β-CD

This protocol provides an alternative method for solubilization using cyclodextrins, which can encapsulate hydrophobic molecules to enhance their aqueous solubility[1].

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add 100 µL of the 12.5 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly by vortexing until the solution is clear.

Signaling Pathway

While the specific signaling pathways modulated by this compound have not been extensively characterized, steroidal saponins as a class are known to influence several key cellular signaling cascades, particularly in the context of cancer. The PI3K/Akt/mTOR pathway is a frequently reported target for the anti-tumor effects of steroidal saponins[2][8][9].

Disclaimer: The following diagram illustrates a generalized PI3K/Akt/mTOR signaling pathway that is often modulated by steroidal saponins. This is a representative pathway and has not been specifically validated for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Potential Inhibition by Steroidal Saponins RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription eIF4E->Transcription Inhibition of inhibitor Saponin_effect Steroidal Saponins (e.g., this compound class) Saponin_effect->PI3K Inhibition Saponin_effect->Akt Inhibition Saponin_effect->mTORC1 Inhibition

Caption: Generalized PI3K/Akt/mTOR signaling pathway and potential points of inhibition by steroidal saponins.

References

Regaloside E Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside E. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 50 mg/mL.[1] For in vivo studies, specific formulations have been reported, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of ≥ 1.25 mg/mL.[1] It is crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]

Q2: How should I store this compound solutions to ensure stability?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to protect the solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears cloudy or shows precipitation. What should I do?

A3: Cloudiness or precipitation upon dissolution can sometimes occur. Gentle heating and/or sonication can aid in complete dissolution.[1] If the issue persists, consider preparing a fresh solution using a newly opened vial of anhydrous solvent. The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of the compound.[1]

Q4: Is this compound stable at room temperature?

A4: A study on a sample solution containing eight regalosides, including this compound, indicated stability at room temperature for seven days, with concentrations remaining between 94.95–103.98%.[2] However, for long-term storage, it is highly recommended to follow the refrigerated or frozen storage guidelines mentioned above to minimize potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound.

This could be due to the degradation of this compound in the experimental medium. Iridoid glycosides, the class of compounds this compound belongs to, can be susceptible to hydrolysis under certain conditions.[3][4][5]

Troubleshooting Steps:

  • pH of the Medium: Check the pH of your cell culture medium or buffer. Some iridoid glycosides are known to be unstable in strong alkaline solutions.[3][4][5]

  • Incubation Time and Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to degradation. Consider running a time-course experiment to assess the stability of this compound under your specific assay conditions.

  • Freshly Prepared Solutions: Always use freshly prepared dilutions of your this compound stock solution for your experiments. Avoid using solutions that have been stored at room temperature for extended periods.

Issue 2: Observing unexpected peaks during HPLC analysis of this compound.

The appearance of new peaks in your chromatogram may indicate the degradation of this compound.

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves exposing a this compound solution to stress conditions such as acid, base, heat, and light.[6][7]

  • Solvent Purity: Ensure the purity of the solvents used in your mobile phase and for sample preparation. Impurities in solvents can sometimes react with the analyte.

  • Sample Preparation: Minimize the time between sample preparation and injection into the HPLC system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid, white to off-white)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 20 µL of DMSO to 1 mg of this compound).

  • Vortex the tube until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in separate, clearly labeled tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

Protocol 2: General Stability Assessment of this compound in a Test Solvent

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Test solvent (e.g., methanol, ethanol, phosphate-buffered saline)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a working solution of this compound in the test solvent at a known concentration (e.g., 100 µg/mL).

  • Immediately inject a sample of this solution (t=0) into the HPLC system to determine the initial peak area.

  • Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C, 4°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the peak area of this compound over time. A decrease in the peak area suggests degradation.

  • The percentage of this compound remaining can be calculated using the following formula:

    % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationSolubilityReference
DMSO≥ 50 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL[1]

Table 2: Illustrative Stability of this compound in Different Solvents at Room Temperature over 48 Hours (Exemplary Data)

Solvent% this compound Remaining at 24h% this compound Remaining at 48h
DMSO99.5%99.1%
Methanol98.2%96.5%
Ethanol98.8%97.2%
Water95.3%90.8%
PBS (pH 7.4)94.1%88.5%

Note: The data in Table 2 is for illustrative purposes to demonstrate how stability data might be presented and is not based on specific experimental results from the provided search.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare this compound Stock Solution Dilute Dilute in Test Solvents Prep->Dilute T0 t=0 HPLC Analysis (Initial Concentration) Dilute->T0 Incubate Incubate under Test Conditions Dilute->Incubate Data Data Analysis (% Remaining vs. Time) T0->Data Timepoints HPLC Analysis at Time Points (t=x) Incubate->Timepoints Timepoints->Data

Caption: Workflow for assessing the stability of this compound in different solvents.

Logical_Troubleshooting_Pathway cluster_investigation Investigation cluster_resolution Resolution Start Inconsistent Experimental Results (e.g., low bioactivity, extra HPLC peaks) Check_Soln Check Solution Preparation (Freshness, Solvent Purity) Start->Check_Soln Check_Cond Review Experimental Conditions (pH, Temperature, Time) Start->Check_Cond Prep_Fresh Prepare Fresh Solutions for Each Experiment Check_Soln->Prep_Fresh Run_Control Run Stability Control Experiment Check_Cond->Run_Control Optimize Optimize Assay Conditions (e.g., shorter incubation) Run_Control->Optimize Characterize Characterize Degradants (Forced Degradation Study) Run_Control->Characterize

Caption: Troubleshooting pathway for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Regaloside E Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of Regaloside E precipitation in experimental media. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of the underlying principles and solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product isolated from the Easter lily, Lilium longiflorum Thunb.[1]. It belongs to the class of polyphenols and has a molecular formula of C₂₀H₂₆O₁₂ and a molecular weight of 458.41[1]. Like many natural products, this compound has limited aqueous solubility, which can lead to precipitation when it is introduced into cell culture media or other aqueous buffers. This precipitation can result in inaccurate compound concentrations, leading to unreliable experimental results and potential cytotoxicity from undissolved particulates.

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the likely causes?

Precipitation of this compound in your experimental medium can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic, making it poorly soluble in aqueous environments like cell culture media.

  • "Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of hydrophobic compounds like this compound, causing them to precipitate.

  • pH and Temperature: The pH and temperature of the medium can influence the ionization state and solubility of this compound.

  • Interaction with Media Components: this compound may interact with proteins and other macromolecules present in the serum supplement (e.g., FBS) of the cell culture medium, leading to the formation of insoluble complexes[2].

  • High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific medium being used.

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock of this compound to the aqueous medium can cause a sudden solvent polarity shock, leading to immediate precipitation.

Q3: How can I prepare my this compound solutions to minimize the risk of precipitation?

Proper solution preparation is critical to avoiding precipitation. Here are some recommended strategies:

  • Use an Appropriate Solvent for the Stock Solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing a high-concentration stock solution of this compound (e.g., ≥ 50 mg/mL)[1]. Always use anhydrous, high-purity DMSO.

  • Employ Co-solvents for Working Solutions: To improve the solubility of this compound in aqueous media, consider using co-solvents in your working solution preparation. The following table summarizes some tested formulations[1]:

Co-solvent SystemAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.73 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.73 mM)
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.73 mM)
  • Stepwise Dilution: When preparing your final working concentration in the cell culture medium, add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations and solvent shock.

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q4: What is "kinetic solubility" and why is it important to determine for this compound?

Kinetic solubility is the maximum concentration of a compound that can be achieved in an aqueous solution when added from a concentrated organic stock solution (e.g., DMSO) and allowed to equilibrate for a short period. It is a critical parameter to determine for your specific experimental conditions (i.e., your cell culture medium and final DMSO concentration) as it will define the upper concentration limit at which you can work without precipitation. Exceeding the kinetic solubility will likely lead to compound precipitation and unreliable data. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Scenario 1: Precipitate forms immediately upon adding this compound stock to the medium.

  • Probable Cause: Solvent shock due to rapid dilution.

  • Solution:

    • Prepare an intermediate dilution of your this compound stock in a suitable co-solvent mixture before adding it to the final medium.

    • Add the stock solution very slowly (dropwise) to the medium while gently vortexing.

    • Decrease the final concentration of this compound in your experiment.

Scenario 2: The medium becomes cloudy or a precipitate forms over time during incubation.

  • Probable Cause: The concentration of this compound is above its kinetic solubility limit in the medium, or the compound is unstable under the incubation conditions.

  • Solution:

    • Determine the kinetic solubility of this compound in your specific cell culture medium using the protocol provided below. Ensure your experimental concentrations are below this limit.

    • If instability is suspected, consider reducing the incubation time or evaluating the stability of this compound under your experimental conditions using techniques like HPLC.

Scenario 3: I am using a serum-free medium and still observing precipitation.

  • Probable Cause: Even in the absence of serum proteins, the high salt concentration and other components of the medium can still cause the "salting-out" of this compound.

  • Solution:

    • The use of co-solvents in the final working solution becomes even more critical in serum-free conditions.

    • Consider if the pH of your serum-free medium is optimal for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Accurately weigh out 4.58 mg of this compound (MW: 458.41 g/mol ).

  • Dissolve the weighed this compound in 1 mL of anhydrous, high-purity DMSO.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay using Turbidimetry

This protocol allows you to determine the maximum soluble concentration of this compound in your specific experimental medium.

  • Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • Transfer to the assay plate: In a clear, flat-bottom 96-well plate, add 198 µL of your cell culture medium to each well. Then, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Negative control: Wells containing 198 µL of medium and 2 µL of DMSO.

    • Blank: Wells containing 200 µL of medium only.

  • Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a set time (e.g., 2 hours).

  • Measure turbidity: Read the absorbance of the plate at a wavelength of 600-700 nm using a plate reader. An increase in absorbance compared to the negative control indicates the formation of a precipitate.

  • Determine kinetic solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance above the baseline (negative control).

Visualizations

Logical Relationship: Troubleshooting this compound Precipitation

Caption: A flowchart outlining the systematic approach to troubleshooting this compound precipitation.

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of This compound in DMSO C Transfer this compound Dilutions to Assay Plate (1% final DMSO) A->C B Prepare Assay Plate with Cell Culture Medium B->C D Include Negative (DMSO) and Blank (Medium) Controls C->D E Incubate at Experimental Temperature D->E F Measure Turbidity (Absorbance at 600-700 nm) E->F G Plot Absorbance vs. Concentration F->G H Determine Highest Concentration without Increased Absorbance G->H I Kinetic Solubility Determined H->I

Caption: Workflow for determining the kinetic solubility of this compound.

Signaling Pathway: Potential Mechanism of Action of Lilium longiflorum Polyphenols

Extracts from Lilium longiflorum, the source of this compound, have been shown to exert antioxidant effects by modulating the Nrf2 and MAPK signaling pathways[3]. This diagram illustrates the potential mechanism by which polyphenols from this plant, including this compound, may protect cells from oxidative stress.

G cluster_stress Oxidative Stress cluster_pathways Signaling Pathways cluster_response Cellular Response stress Oxidative Stress (e.g., AAPH, H₂O₂) mapk MAPK Pathway (erk2, p38) stress->mapk Activates nfkb NF-κB Pathway (rela) stress->nfkb Activates nrf2_complex Keap1-Nrf2 Complex stress->nrf2_complex Induces Dissociation cell_damage Cellular Damage mapk->cell_damage Promotes nfkb->cell_damage Promotes nrf2 Nrf2 nrf2_complex->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus and Binds antioxidant_genes Antioxidant Genes (sod1, sod2) are->antioxidant_genes Activates Transcription antioxidant_genes->stress Neutralizes regaloside This compound and other Lilium Polyphenols regaloside->mapk Inhibits regaloside->nfkb Inhibits regaloside->nrf2_complex Promotes Nrf2 Release

Caption: Potential signaling pathways modulated by polyphenols from Lilium longiflorum.

References

Technical Support Center: Optimizing Regaloside E Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside E. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a phenylpropanoid glycerol glucoside, a natural product isolated from Lilium longiflorum Thunb. While specific data on the bioactivity of this compound is limited, studies on the class of phenylpropanoid glycerol glucosides have shown they can inhibit gluconeogenesis in hepatocytes. For instance, certain compounds in this class have been observed to suppress hepatic glucose production by more than 50% at a concentration of 10 μg/mL.[1][2] A related compound, Regaloside C, has demonstrated anti-inflammatory and cardiomyocyte protective activities.[3][4]

Q2: How should I prepare a stock solution of this compound?

This compound is typically soluble in DMSO.[4] To prepare a stock solution, dissolve this compound in cell culture grade DMSO to a concentration of, for example, 10 mM. Gentle warming and vortexing can aid dissolution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light.[4]

Q3: What is a typical starting concentration range for this compound in a cell culture experiment?

Due to the lack of specific IC50 data for this compound, a good starting point is to perform a dose-response experiment. Based on data for related phenylpropanoid glycerol glucosides that show activity at 10 μg/mL, a broad concentration range is recommended for initial screening.[1][2] A suggested starting range could be from 0.1 µM to 100 µM to determine the optimal working concentration for your specific cell line and assay.

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

Several factors could contribute to a lack of observable effect. Consider the following:

  • Incorrect Concentration Range: The effective concentration can vary significantly between cell lines. A dose-response experiment is crucial to identify the optimal working concentration.

  • Insufficient Treatment Duration: The time required for this compound to induce a measurable effect may vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.

  • Compound Instability: Some compounds can degrade in cell culture medium over time. Ensure proper storage and handling of your stock solutions.

  • Cell Line Insensitivity: The target signaling pathway of this compound may not be active or relevant in your chosen cell line.

Q5: I am observing significant cell death even at low concentrations of this compound. What should I do?

If you observe high cytotoxicity, consider the following troubleshooting steps:

  • Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, MTS) to determine the IC50 value of this compound for your specific cell line. This will help establish a non-toxic working concentration range.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of solvent) in your experiments.

  • High Compound Potency: this compound may be more potent in your cell line than anticipated. Test a much lower range of concentrations, potentially in the nanomolar range.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
No observable effect The concentration of this compound is too low.Perform a dose-response study with a wider and higher concentration range (e.g., up to 100 µM).
The incubation time is too short.Conduct a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours).
The cell line is not responsive.Consider using a different cell line where the target pathway is known to be active.
The compound has degraded.Prepare fresh stock solutions and handle them according to recommended storage conditions.
High cell death The concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and use concentrations below this value.
The solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is below 0.5% and include a vehicle control.
The cells are overly sensitive.Use a lower seeding density or a more robust cell line.
Inconsistent results Inconsistent cell seeding density.Ensure uniform cell seeding across all wells.
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.
Variability in compound dilution.Prepare a master mix of the final dilutions to add to the cells to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Optimal Concentration using a Dose-Response Assay

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

While the precise signaling pathway for this compound is not fully elucidated, its classification as a phenylpropanoid glycerol glucoside and the known activity of this class in inhibiting hepatic gluconeogenesis suggest a potential interaction with metabolic signaling pathways in liver cells. A simplified, hypothetical pathway is depicted below.

G cluster_extracellular Extracellular cluster_cell Hepatocyte Regaloside_E This compound Membrane_Receptor Membrane Receptor/Transporter Regaloside_E->Membrane_Receptor Signaling_Cascade Intracellular Signaling Cascade Membrane_Receptor->Signaling_Cascade Gluconeogenesis_Enzymes Key Gluconeogenic Enzymes (e.g., G6PC, PCK1) Signaling_Cascade->Gluconeogenesis_Enzymes Inhibition Glucose_Production Hepatic Glucose Production Gluconeogenesis_Enzymes->Glucose_Production G Start Start: Prepare this compound Stock Solution Dose_Response Perform Dose-Response Assay (e.g., 0.1 - 100 µM) Start->Dose_Response Cytotoxicity_Assay Determine IC50 using Cell Viability Assay (e.g., MTT) Dose_Response->Cytotoxicity_Assay Time_Course Conduct Time-Course Experiment (e.g., 24, 48, 72h) Cytotoxicity_Assay->Time_Course Select_Concentration Select Optimal Non-Toxic Concentration and Duration Time_Course->Select_Concentration Functional_Assay Perform Functional Assay (e.g., gene expression, protein analysis) Select_Concentration->Functional_Assay End End: Analyze Results Functional_Assay->End G Start Experiment Start Observe_Effect Observe Expected Biological Effect? Start->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No High_Toxicity High Toxicity Observe_Effect->High_Toxicity Partial/High Death Success Success! Observe_Effect->Success Yes Check_Concentration Increase Concentration? No_Effect->Check_Concentration Lower_Concentration Lower Concentration? High_Toxicity->Lower_Concentration Check_Duration Increase Duration? Check_Concentration->Check_Duration No Check_Cell_Line Change Cell Line? Check_Duration->Check_Cell_Line No Check_Cell_Line->Start Yes Check_Solvent Check Solvent Control? Lower_Concentration->Check_Solvent No Check_Solvent->Start Yes

References

Preventing degradation of Regaloside E during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract

Possible Cause: Degradation of this compound due to suboptimal extraction conditions. Iridoid glycosides, the class of compounds to which this compound belongs, are susceptible to degradation under certain conditions.

Solutions:

  • Optimize Extraction Temperature: High temperatures can accelerate the degradation of many natural compounds. While specific data for this compound is limited, studies on other glycosides suggest that elevated temperatures can lead to hydrolysis or other degradation reactions.

    • Recommendation: Start with lower extraction temperatures (e.g., room temperature or up to 40°C) and gradually increase if necessary, while monitoring the yield and purity of this compound. For heat-sensitive compounds, non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures can be beneficial.[1][2]

  • Control pH of the Extraction Solvent: The stability of glycosides can be highly dependent on pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond.

    • Recommendation: Maintain a neutral or slightly acidic pH (around pH 5-7) during extraction, unless empirical data suggests otherwise for this compound. Buffer the extraction solvent if necessary.

  • Select an Appropriate Solvent: The choice of solvent can significantly impact both the extraction efficiency and the stability of the target compound.

    • Recommendation: Ethanol and methanol are commonly used for extracting iridoid glycosides. Aqueous mixtures of these solvents (e.g., 50-70% ethanol or methanol) are often effective.[3][4] The stability of some compounds has been shown to be better in alcoholic solutions compared to purely aqueous solutions.[4]

  • Minimize Extraction Time: Prolonged exposure to even mild extraction conditions can lead to degradation.

    • Recommendation: Optimize the extraction time to achieve a satisfactory yield without unnecessary exposure. Techniques like UAE and MAE can often reduce the required extraction time.[1]

Issue 2: Presence of Unknown Impurities in the this compound Isolate

Possible Cause: Formation of degradation products during extraction or storage.

Solutions:

  • Forced Degradation Studies: To understand the potential degradation products of this compound, it is advisable to conduct forced degradation studies.[5][6][7][8][9] This involves subjecting a purified sample of this compound to various stress conditions:

    • Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose to high temperatures.

    • Photolytic Stress: Expose to UV light.

  • Analytical Monitoring: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or Mass Spectrometry (LC-MS), to separate and identify this compound from its potential degradation products.[10][11][12][13] A recently developed HPLC-PDA method has been validated for the simultaneous determination of eight regalosides, including this compound.[10]

  • Proper Storage: this compound, like many natural products, should be stored under conditions that minimize degradation.

    • Recommendation: Store purified this compound and extracts containing it at low temperatures (e.g., -20°C or -80°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: Based on the general knowledge of iridoid glycosides and other natural compounds, the primary factors that can cause this compound degradation are:

  • Temperature: High temperatures can lead to thermal decomposition.

  • pH: Both strongly acidic and alkaline conditions can cause hydrolysis of the glycosidic linkage.

  • Enzymatic Activity: Endogenous enzymes present in the plant material can degrade this compound upon cell lysis during extraction.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Oxidation: Reactive oxygen species can lead to oxidative degradation.

Q2: What is the recommended solvent for extracting this compound?

A2: While a definitive study on the optimal solvent for this compound stability is not available, aqueous ethanol (e.g., 70%) is a commonly used and effective solvent for extracting a range of regalosides from Lilium species.[10] The stability of similar compounds has been shown to be better in ethanol-water mixtures compared to water alone.[4]

Q3: How can I prevent enzymatic degradation of this compound during extraction?

A3: To prevent enzymatic degradation, you can:

  • Use Organic Solvents: Solvents like ethanol or methanol can denature and inactivate many enzymes.

  • Blanching: Briefly heating the plant material in boiling water or steam before extraction can deactivate enzymes. However, the effect of this heat treatment on this compound itself should be evaluated.

  • Enzyme Inhibitors: In some cases, specific enzyme inhibitors can be added to the extraction medium, although this can complicate the purification process.

  • Enzyme-Assisted Extraction: Conversely, specific enzymes like cellulases or pectinases can be used in a controlled manner to break down cell walls and improve the release of target compounds, potentially at milder conditions that minimize degradation of the target molecule.[1][3][14][15][16]

Q4: How stable is this compound in solution at room temperature?

A4: A study on the stability of eight regalosides, including this compound, in a 70% ethanol extract of Lilium lancifolium Thunb. showed that they were stable at room temperature for 7 days.[10] However, for long-term storage, it is highly recommended to keep solutions at low temperatures (-20°C or -80°C) and protected from light.

Data Summary

Table 1: General Recommendations for Extraction Parameters to Minimize this compound Degradation

ParameterRecommended ConditionRationale
Temperature Room Temperature to 40°CMinimizes thermal degradation.
pH 5.0 - 7.0Avoids acid and base-catalyzed hydrolysis.
Solvent 50-70% Aqueous Ethanol or MethanolEfficiently extracts iridoid glycosides while potentially improving stability over pure water.
Extraction Time Minimized (as per optimization)Reduces exposure to potentially degrading conditions.
Light Exposure Minimize (use amber glassware)Prevents potential photolytic degradation.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimized Degradation
  • Material Preparation: Grind the dried and powdered plant material (e.g., bulbs of Lilium species) to a fine powder.

  • Extraction:

    • Macerate the powdered material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Conduct the extraction at room temperature (20-25°C) with constant stirring for 24 hours. Protect the extraction vessel from light by wrapping it in aluminum foil or using amber glassware.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to remove the ethanol.

  • Lyophilization: Lyophilize the remaining aqueous extract to obtain a dry powder.

  • Storage: Store the crude extract at -20°C in a desiccator, protected from light.

Protocol 2: Monitoring this compound Degradation using HPLC-PDA

This protocol is adapted from a validated method for the simultaneous determination of regalosides.[10]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Photodiode Array detector (HPLC-PDA).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized to achieve good separation of this compound from other components and potential degradation products.

  • Detection: Monitor at a wavelength where this compound has significant absorbance.

  • Sample Preparation: Prepare samples of your extract at different time points of the extraction or from forced degradation studies. Dilute the samples appropriately with the mobile phase.

  • Analysis: Inject the samples into the HPLC system and monitor the peak area of this compound. A decrease in the peak area over time or under stress conditions indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Stability Assessment

ExtractionWorkflow PlantMaterial Plant Material (e.g., Lilium bulbs) Grinding Grinding PlantMaterial->Grinding Extraction Extraction (Solvent, Temp, pH, Time) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temperature) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification StabilityTesting Stability Assessment (HPLC, LC-MS) CrudeExtract->StabilityTesting RegalosideE Pure this compound Purification->RegalosideE ForcedDegradation Forced Degradation (pH, Temp, Light, Oxid.) RegalosideE->ForcedDegradation DegradationProducts Degradation Products ForcedDegradation->DegradationProducts DegradationProducts->StabilityTesting

Caption: Workflow for this compound extraction and stability analysis.

Diagram 2: Factors Influencing this compound Degradation

DegradationFactors cluster_factors Degradation Factors RegalosideE This compound Degradation Degradation RegalosideE->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Light UV Light Light->Degradation Enzymes Endogenous Enzymes Enzymes->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key factors that can lead to the degradation of this compound.

References

Phase separation issues with Regaloside E solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside E solutions. Our aim is to help you overcome common challenges, particularly phase separation, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product isolated from Lilium longiflorum Thunb.[1] It is classified as a polyphenol.[1] Key properties are summarized in the table below.

Q2: Why is my this compound solution experiencing phase separation?

Phase separation, which can manifest as precipitation or the formation of distinct liquid layers, is often due to the limited solubility of this compound in aqueous solutions. Factors that can contribute to this issue include:

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent system.

  • Improper Solvent Composition: The ratio of aqueous to organic solvents may not be optimal for maintaining solubility.

  • Low Temperature: Solubility of many compounds, including this compound, decreases at lower temperatures, which can occur during storage or handling on ice.

  • pH of the Solution: The pH of the buffer can influence the ionization state and solubility of phenolic compounds.

  • Improper Mixing: Failure to achieve a homogeneous solution during preparation.

Q3: How can I prevent phase separation of my this compound solution?

To prevent phase separation, it is crucial to follow proper preparation and storage protocols. Key recommendations include:

  • Use of Co-solvents: Employing a mixture of solvents is often necessary. A common starting point is to first dissolve this compound in an organic solvent like DMSO and then dilute it with aqueous buffers or other vehicles.[1]

  • Adherence to Recommended Concentrations: Do not exceed the known solubility limits for the chosen solvent system.

  • Proper Mixing Techniques: Ensure thorough mixing at each step of the dilution process. The use of a vortex mixer is recommended.

  • Temperature Control: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[1] For storage, follow the recommended temperatures to maintain stability.

  • Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

For long-term stability and to avoid degradation, stock solutions of this compound should be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is also advisable to protect the solutions from light.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound and contribute to phase separation, it is best to aliquot the stock solution into smaller, single-use volumes.

Data Presentation: Quantitative Information

The following tables summarize key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C20H26O12[1]
Molecular Weight 458.41 g/mol [1]
CAS Number 123134-21-4[1]
Appearance White to off-white solid[1]

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO ≥ 50 mg/mL (109.07 mM)Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 1.25 mg/mL (2.73 mM)A clear solution is achievable.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 1.25 mg/mL (2.73 mM)A clear solution is achievable.[1]
10% DMSO, 90% Corn Oil ≥ 1.25 mg/mL (2.73 mM)A clear solution is achievable.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo studies.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, newly opened anhydrous DMSO.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2181 mL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This protocol provides an example for preparing a 1 mL working solution with a final concentration of ≥ 1.25 mg/mL.

  • Materials: 12.5 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline.

  • Procedure:

    • Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to 400 µL of PEG300.

    • Mix thoroughly by vortexing until the solution is homogeneous.

    • Add 50 µL of Tween-80 to the mixture.

    • Mix again by vortexing.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and homogeneous.

    • It is recommended to use this working solution on the same day it is prepared.[1]

Mandatory Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo Example) start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex1 Vortex until Dissolved add_dmso->vortex1 aliquot Aliquot into Single-Use Tubes vortex1->aliquot store Store at -20°C or -80°C aliquot->store start_working Start: this compound Stock Solution add_peg Add PEG300 start_working->add_peg mix1 Mix Evenly add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Evenly add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Mix Evenly add_saline->mix3 end_working Final Clear Solution (Use Fresh) mix3->end_working G start Phase Separation Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent composition correct? check_conc->check_solvent No remedy_conc Dilute the solution or reprepare at a lower concentration. check_conc->remedy_conc Yes check_mixing Was the solution mixed thoroughly? check_solvent->check_mixing Yes remedy_solvent Review and adjust the solvent ratios. Ensure proper order of addition. check_solvent->remedy_solvent No check_temp Was the solution exposed to low temperatures? check_mixing->check_temp Yes remedy_mixing Vortex the solution again thoroughly. check_mixing->remedy_mixing No remedy_temp Gently warm and/or sonicate the solution to aid dissolution. check_temp->remedy_temp Yes resolved Issue Resolved check_temp->resolved No remedy_conc->resolved remedy_solvent->resolved remedy_mixing->resolved remedy_temp->resolved G cluster_pathway Hypothesized NF-κB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK regaloside This compound regaloside->IKK Inhibits (?) IκBα IκBα IKK->IκBα phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NFκB NF-κB NFκB_active Active NF-κB NFκB->NFκB_active IκBα_P->NFκB releases NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus translocates to DNA DNA NFκB_nucleus->DNA binds to genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->genes induces

References

Technical Support Center: Dissolving Regaloside E with Sonication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using sonication to dissolve Regaloside E. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution challenging?

This compound is a naturally occurring steroidal glycoside. Like many complex natural products, it can exhibit poor solubility in common solvents due to its molecular structure and crystalline nature. Achieving a clear, homogenous solution is crucial for accurate downstream applications, such as in vitro assays or formulation development.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this compound. It has been reported to dissolve this compound at concentrations of 50 mg/mL or higher. For a related compound, Regaloside C, a solubility of 100 mg/mL in DMSO has been noted, often requiring sonication to achieve full dissolution.[1] For in vivo studies, co-solvent systems are often necessary. One such system includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been used to prepare clear solutions of at least 1.25 mg/mL.[2]

Q3: How does sonication help in dissolving this compound?

Sonication utilizes high-frequency sound waves to create microscopic bubbles in the solvent. This process, known as cavitation, generates intense localized energy when the bubbles collapse. This energy helps to break down the particle size of the solute, increase the surface area exposed to thesolvent, and enhance mass transfer, thereby accelerating the dissolution process.[3][4]

Q4: What type of sonicator is best for dissolving this compound?

Both ultrasonic baths and probe sonicators can be used. An ultrasonic bath is suitable for dissolving small quantities in vials or tubes and offers gentle, indirect sonication. A probe sonicator delivers more concentrated energy directly into the sample, which can be more effective for larger volumes or more difficult-to-dissolve compounds. However, care must be taken to avoid overheating the sample with a probe sonicator.

Q5: What are the key parameters to consider when using sonication?

The effectiveness of sonication is influenced by several factors:

  • Sonication Time: Longer sonication times generally lead to better dissolution, but excessive time can risk compound degradation.

  • Power/Amplitude: Higher power can increase dissolution rates, but may also generate more heat.

  • Frequency: Most standard laboratory sonicators operate at a fixed frequency (e.g., 20-40 kHz).

  • Temperature: Gentle heating (e.g., to 37°C) in conjunction with sonication can significantly improve solubility.[1]

  • Solvent Choice: The polarity and viscosity of the solvent will affect cavitation efficiency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not fully dissolving, even with sonication. Insufficient sonication time or power.Increase the sonication time in increments of 5-10 minutes. If using a probe sonicator, gradually increase the amplitude. For a bath sonicator, ensure the water level is optimal for energy transmission.
Solvent is saturated.Increase the volume of the solvent. If the desired concentration is high, consider a different solvent or a co-solvent system.
The compound has precipitated out of solution.This can happen if the stock solution has been stored for a prolonged period or subjected to freeze-thaw cycles. Re-sonicate the solution. Gentle heating to 37°C during sonication can also help redissolve precipitates.[1]
The solution becomes cloudy after sonication. The compound may be degrading due to excessive heat.Monitor the temperature of your sample during sonication. Use a pulsed sonication mode or sonicate in shorter bursts with cooling intervals on ice.
Microbubbles are present in the solution.Degas the solvent in the sonicator bath for a few minutes before adding your sample. Alternatively, let the solution stand for a short period after sonication to allow bubbles to dissipate.
I am concerned about the stability of this compound during sonication. Prolonged exposure to high-energy ultrasound and heat can potentially degrade sensitive compounds.Use the lowest effective power and shortest possible sonication time. Keep the sample cool during the process. It is advisable to perform a stability check of your compound post-sonication, for example, using HPLC, to ensure its integrity.

Quantitative Data on Sonication-Assisted Dissolution

Compound Solvent Condition Solubility / Dissolution Rate Fold Increase
PiroxicamWaterWithout Sonication13.3 µg/mL-
Piroxicam Solid DispersionWaterWith Sonication (19 kHz, 10 min, 475W)53.8 µg/mL~4x
Piroxicam-Without Sonication2.9%/min dissolution rate-
Piroxicam Solid Dispersion-With Sonication18.4%/min dissolution rate~6x

Data for Piroxicam is adapted from a study on the influence of ultrasound on the solubility of solid dispersions.

Experimental Protocols

Protocol 1: Dissolving this compound in DMSO using an Ultrasonic Bath
  • Preparation:

    • Weigh the desired amount of this compound powder into a clean, dry glass vial.

    • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., up to 50 mg/mL).

    • Ensure the vial is securely capped.

  • Sonication:

    • Place the vial in a tube rack or float within the ultrasonic bath. Ensure the water level in the bath is appropriate for efficient energy transfer to the vial.

    • For improved efficiency, degas the water in the sonicator bath for 5-10 minutes prior to use.

    • Turn on the sonicator. For initial attempts, sonicate for 15-20 minutes.

    • Optional: For difficult-to-dissolve samples, the ultrasonic bath can be gently heated to 37°C.[1]

  • Observation and Completion:

    • After the initial sonication period, visually inspect the solution for any undissolved particles.

    • If particles remain, continue to sonicate in 10-minute intervals, inspecting the solution after each interval.

    • Once the solution is clear, it is ready for use. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Solution for In Vivo Studies

This protocol is adapted from a method for preparing a stock solution for in vivo use.[2]

  • Initial Dissolution:

    • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL). Use sonication as described in Protocol 1 if necessary to fully dissolve the compound.

  • Co-solvent Mixture Preparation:

    • In a separate sterile tube, combine the following solvents in the specified order, ensuring thorough mixing after each addition:

      • 400 µL PEG300

      • 50 µL Tween-80

  • Final Solution Preparation:

    • Add 100 µL of the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix well.

    • Add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 1.25 mg/mL.

    • If any precipitation or cloudiness is observed, the final solution can be gently warmed and sonicated to aid dissolution.

Visualizations

Dissolution_Troubleshooting_Workflow Troubleshooting Workflow for Dissolving this compound start Start: Weigh this compound and add solvent sonicate Sonicate for 15-20 mins start->sonicate observe Visually inspect solution sonicate->observe clear Solution is clear and ready for use observe->clear Yes not_clear Undissolved particles remain observe->not_clear No increase_time Increase sonication time (add 10 mins) not_clear->increase_time heat Gentle heating (37°C) with sonication not_clear->heat check_saturation Is the solvent saturated? not_clear->check_saturation Persistent issue increase_time->observe heat->observe add_solvent Add more solvent check_saturation->add_solvent No end_fail Consider alternative solvent or co-solvent system check_saturation->end_fail Yes add_solvent->sonicate

Caption: Troubleshooting workflow for dissolving this compound.

Sonication_Mechanism Mechanism of Sonication-Assisted Dissolution cluster_0 Sonication Process cluster_1 Effects on Solute and Solvent ultrasound High-Frequency Sound Waves cavitation Acoustic Cavitation: Formation and collapse of microscopic bubbles ultrasound->cavitation energy Localized High Energy Release cavitation->energy particle_breakdown Particle Size Reduction (Breaks down agglomerates) energy->particle_breakdown mass_transfer Enhanced Mass Transfer (Solvent penetration) energy->mass_transfer surface_area Increased Surface Area particle_breakdown->surface_area dissolution Accelerated and Improved Dissolution surface_area->dissolution mass_transfer->dissolution

Caption: How sonication enhances the dissolution of compounds.

References

Technical Support Center: Enhancing Regaloside E Solubility with SBE-β-CD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of Regaloside E.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a natural product isolated from sources like Lilium longiflorum Thunb[1]. Like many natural compounds, it has poor water solubility, which can limit its bioavailability and therapeutic efficacy. Enhancing its solubility is crucial for the development of effective pharmaceutical formulations[2].

2. What is SBE-β-CD and how does it improve the solubility of this compound?

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin. It is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity[3][4]. SBE-β-CD can encapsulate the poorly water-soluble this compound molecule, or a lipophilic portion of it, within its cavity, forming a water-soluble inclusion complex. This non-covalent interaction shields the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility[3][5].

3. What is the typical stoichiometry of a this compound/SBE-β-CD inclusion complex?

While the exact stoichiometry can vary, drug-cyclodextrin complexes most commonly form in a 1:1 molar ratio, where one molecule of the drug (guest) is encapsulated by one molecule of the cyclodextrin (host)[5]. Phase solubility studies are the standard method to determine the stoichiometry of the complex in solution[6].

4. How can I confirm the formation of a this compound/SBE-β-CD inclusion complex?

Several analytical techniques can be used in combination to confirm the formation of an inclusion complex in the solid state. These include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of this compound upon complexation can indicate the formation of the inclusion complex[7].

  • X-ray Diffractometry (XRD): A change from a crystalline pattern for the pure drug to an amorphous pattern for the complex suggests the drug is encapsulated within the cyclodextrin[8].

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the thermogram of the complex is a strong indicator of inclusion[9].

5. Are there any potential interferences when using SBE-β-CD?

Yes, it's important to be aware that cyclodextrins can interact with other components in a formulation or assay. For instance, in antioxidant activity assays like the ORAC method, cyclodextrins may encapsulate other reagents and interfere with the measurements[10]. It is also crucial to consider that other excipients in a formulation can compete with the drug for complexation with SBE-β-CD, potentially reducing its solubilizing effect[5].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Solubility Enhancement of this compound 1. Incorrect stoichiometry (molar ratio) of this compound to SBE-β-CD. 2. Inefficient complexation method. 3. Presence of competing molecules in the medium. 4. pH of the solution is not optimal.1. Perform a phase solubility study to determine the optimal molar ratio. 2. Try different preparation methods such as freeze-drying or spray-drying, which are often more efficient than simple physical mixing or kneading. 3. Minimize the presence of other hydrophobic excipients that could compete for the SBE-β-CD cavity. 4. Investigate the effect of pH on complexation efficiency, as the ionization state of the drug can influence its interaction with the cyclodextrin.
Precipitation Occurs During Storage of the Complex Solution 1. The concentration of the complex exceeds its thermodynamic solubility. 2. The complex is unstable over time. 3. Temperature fluctuations affecting solubility.1. Prepare solutions at a concentration below the maximum solubility determined from the phase solubility diagram. 2. Evaluate the stability of the complex over time at different storage conditions. The addition of a water-soluble polymer may help to stabilize the complex. 3. Store the solution at a constant, controlled temperature.
Inconsistent Results in Characterization (FTIR, XRD, DSC) 1. Incomplete formation of the inclusion complex. 2. Presence of uncomplexed this compound and SBE-β-CD in the sample. 3. Improper sample preparation for analysis.1. Optimize the preparation method (e.g., increase stirring time, use a different solvent system). 2. Attempt to separate the complex from free components, although this can be challenging. Note that complexation is an equilibrium process[11]. 3. Ensure samples are properly dried and prepared according to the instrument's requirements. For example, for FTIR, ensure a homogenous KBr pellet is made.
Difficulty in Isolating the Solid Complex 1. The complex is highly water-soluble and does not precipitate. 2. The chosen isolation method is not suitable.1. This is expected for soluble cyclodextrin complexes. Use methods like freeze-drying (lyophilization) or spray-drying to obtain a solid powder from the aqueous solution[12]. 2. Avoid methods like crystallization that may not be effective for highly soluble complexes.

Quantitative Data Summary

The following table presents hypothetical data for the complexation of a poorly soluble flavonoid with SBE-β-CD, based on typical values found in the literature for similar compounds, to serve as a reference for expected results.

Parameter Value Significance
Intrinsic Solubility of this compound (S₀) ~0.015 mMThe baseline aqueous solubility of the uncomplexed drug.
Complex Stoichiometry (this compound:SBE-β-CD) 1:1Indicates that one molecule of this compound complexes with one molecule of SBE-β-CD.
Stability Constant (Kₛ) ~1500 M⁻¹Represents the binding affinity between this compound and SBE-β-CD. A higher value indicates a more stable complex.
Complexation Efficiency (CE) ~0.35The ratio of complexed drug to the total cyclodextrin concentration. A higher CE means less cyclodextrin is needed to solubilize the drug.
Solubility Enhancement ~200-foldThe factor by which the solubility of this compound is increased in the presence of SBE-β-CD.

Experimental Protocols

Phase Solubility Study

This protocol is used to determine the stoichiometry and stability constant of the this compound/SBE-β-CD complex.

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of this compound to each SBE-β-CD solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, filter the solutions through a 0.45 µm syringe filter to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of SBE-β-CD (x-axis).

  • Analyze the resulting phase solubility diagram. A linear (Aₗ-type) plot is indicative of a 1:1 complex. The stability constant (Kₛ) can be calculated from the slope and the intrinsic solubility (S₀) from the y-intercept of the linear portion of the curve.

Preparation of the Solid Inclusion Complex (Freeze-Drying Method)

This method is widely used to obtain a solid, amorphous complex from an aqueous solution.

  • Dissolve SBE-β-CD in purified water to achieve the desired concentration based on the optimal molar ratio determined from the phase solubility study (typically 1:1).

  • Add this compound to the SBE-β-CD solution. It may be necessary to first dissolve this compound in a small amount of a co-solvent like ethanol before adding it to the aqueous SBE-β-CD solution.

  • Stir the mixture at a controlled temperature for an extended period (e.g., 24 hours) to facilitate complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen sample under vacuum until all the solvent is removed, resulting in a dry powder of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_iso Isolation cluster_char Characterization prep1 Dissolve SBE-β-CD in Water prep2 Add this compound prep1->prep2 prep3 Stir for 24h prep2->prep3 iso1 Freeze Solution (-80°C) prep3->iso1 iso2 Lyophilize (Freeze-Dry) iso1->iso2 char1 FTIR iso2->char1 char2 XRD iso2->char2 char3 DSC iso2->char3 final_product This compound/SBE-β-CD Inclusion Complex iso2->final_product

Caption: Experimental workflow for the preparation and characterization of the this compound/SBE-β-CD inclusion complex.

troubleshooting_logic start Problem: Low Solubility Enhancement cause1 Incorrect Stoichiometry? start->cause1 cause2 Inefficient Method? start->cause2 cause3 Interference? start->cause3 solution1 Perform Phase Solubility Study cause1->solution1 solution2 Try Freeze-Drying or Spray-Drying cause2->solution2 solution3 Minimize Other Hydrophobic Excipients cause3->solution3

Caption: Troubleshooting logic for addressing low solubility enhancement of this compound.

signaling_pathway cluster_cell Target Cell regaloside_e This compound (Bioavailable) receptor Cellular Target (e.g., Receptor, Enzyme) regaloside_e->receptor pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway response Cellular Response (e.g., Anti-inflammatory, Apoptosis) pathway->response

Caption: Potential mechanism of action for bioavailable this compound via a cellular signaling pathway.

References

Long-term storage conditions for Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of Regaloside E.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C and protected from light.

Q2: How should I store stock solutions of this compound?

A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the recommended solvent for creating stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of ≥ 50 mg/mL.[1] For optimal results, it is advisable to use freshly opened, anhydrous DMSO, as the presence of moisture can affect solubility.

Q4: Can I store this compound at room temperature?

A4: While this compound may be shipped at room temperature, for long-term storage, it is recommended to store it at -20°C to ensure its stability and integrity.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced biological activity of this compound in experiments. Improper storage leading to degradation.Ensure that both the solid compound and stock solutions are stored at the correct temperatures (-20°C for solid, -80°C for long-term solution storage) and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Contamination of stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the solution if necessary and compatible with your experimental setup.
Precipitation observed in the stock solution upon thawing. Exceeded solubility limit or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. Ensure the storage container is sealed tightly to prevent solvent evaporation. Consider preparing a more dilute stock solution if precipitation persists.
Use of old or hydrated DMSO.Prepare fresh stock solutions using a new, unopened bottle of anhydrous DMSO.[1]
Inconsistent experimental results. Inconsistent concentration of this compound due to improper storage or handling.Always aliquot stock solutions to ensure a consistent concentration for each experiment and to minimize the impact of freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment from a properly stored stock solution.
Light-induced degradation.Protect all solutions containing this compound from light by using amber vials or by wrapping containers in foil.

Storage and Handling Workflow

The following diagram outlines the recommended workflow for the proper storage and handling of this compound to ensure its stability and the reproducibility of experimental results.

G cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Stock Solution Storage cluster_use Experimental Use receive Receive this compound (Solid) store_solid Store Solid at -20°C (Protect from Light) receive->store_solid weigh Weigh Solid Compound store_solid->weigh Prepare Stock dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_neg80 Store at -80°C (≤ 6 months) (Protect from Light) aliquot->store_neg80 store_neg20 Store at -20°C (≤ 1 month) (Protect from Light) aliquot->store_neg20 thaw Thaw a Single Aliquot store_neg80->thaw store_neg20->thaw prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

References

Technical Support Center: Analytical Detection of Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Regaloside E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

1. General Information

  • What is this compound? this compound is a phenylpropanoid glycerol glucoside, a type of natural product that can be isolated from plants of the Lilium genus, such as Lilium longiflorum and Lilium lancifolium.

  • What are the basic physicochemical properties of this compound?

    • Molecular Formula: C₂₀H₂₆O₁₂

    • Molecular Weight: 458.41 g/mol

    • Appearance: White to off-white solid[1]

    • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) at ≥ 50 mg/mL[1]. For in vivo studies, it can be prepared in solutions containing DMSO, PEG300, Tween-80, and saline.

2. Sample Preparation and Extraction

  • How should I extract this compound from plant material? A general method for extracting steroidal glycosides from lily bulbs can be adapted for this compound. This typically involves lyophilization (freeze-drying) of the plant material, followed by extraction with a polar solvent like methanol or a methanol/water mixture. Further purification can be achieved using column chromatography. For a detailed protocol, please refer to the "Experimental Protocols" section.

  • What are some common challenges in extracting this compound? Challenges include co-extraction of other similar compounds (e.g., other regalosides) and matrix components that can interfere with analysis. The choice of extraction solvent and subsequent clean-up steps are crucial for obtaining a pure sample. Methods like Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) can be employed to improve efficiency[2].

3. Analytical Methodology

  • What is the recommended method for the quantitative analysis of this compound? High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a validated method for the simultaneous quantification of this compound and other regalosides. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

  • I am developing an HPLC-PDA method. What are some recommended starting conditions? Based on published methods for similar compounds, you can start with the following conditions. For a detailed protocol, see the "Experimental Protocols" section.

    • Column: A reversed-phase C18 column (e.g., Gemini C18) is effective.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.

    • Column Temperature: Maintaining a constant temperature, for example, 40°C, can improve peak shape and reproducibility.

    • Detection: A photodiode array detector can be used to monitor the analyte at its maximum absorbance wavelength.

  • I need to develop an LC-MS/MS method for this compound. Where do I start? Developing an LC-MS/MS method involves optimizing several parameters. Start with a similar chromatographic setup as the HPLC-PDA method. For the mass spectrometer, you will need to:

    • Select an ionization mode: Electrospray ionization (ESI) in either positive or negative mode is common for this type of compound.

    • Determine the precursor ion: Infuse a standard solution of this compound into the mass spectrometer to find its protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

    • Optimize fragmentation: Perform product ion scans to identify characteristic fragment ions and optimize the collision energy for each transition.

    • Set up Multiple Reaction Monitoring (MRM): Use the optimized precursor and product ion pairs for sensitive and specific quantification.

4. Troubleshooting

  • My chromatographic peaks for this compound are tailing. What could be the cause? Peak tailing is a common issue and can be caused by several factors:

    • Secondary interactions: The analyte may be interacting with active sites on the column packing material (e.g., exposed silanols). Adding a small amount of acid (like formic acid) to the mobile phase can suppress this.

    • Column contamination: The column frit or packing material may be contaminated. Try flushing the column or, if necessary, replacing it.

    • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

  • I'm observing broad peaks. How can I improve them? Broad peaks can result from:

    • Large injection volume or high sample concentration: This can lead to column overloading. Try reducing the injection volume or diluting the sample.

    • Extra-column volume: Excessive tubing length or a large flow cell in the detector can cause peak broadening.

    • Poor solvent strength: If the mobile phase is too weak, the analyte may elute too slowly. Adjusting the gradient or increasing the organic solvent percentage can help.

  • What are matrix effects in LC-MS/MS analysis and how can I mitigate them for this compound? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement[3][4]. This is a significant challenge in the analysis of biological samples[3][5][6][7]. To mitigate matrix effects:

    • Improve sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

    • Optimize chromatography: Adjust the chromatographic conditions to separate this compound from matrix components.

    • Use an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.

5. Stability and Storage

  • How should I store this compound standards and stock solutions? this compound should be stored at -20°C and protected from light. Stock solutions prepared in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C, with light protection being crucial[1][8].

  • Is this compound stable at different pH and temperature conditions? While specific stability data for this compound is limited, similar natural glycosides like verbascoside show pH and temperature-dependent stability. Generally, they are more stable in acidic conditions and degrade faster at neutral to alkaline pH and at elevated temperatures[5][9][10][11][12]. It is recommended to perform a stability study under your specific experimental conditions.

6. Biological Activity

  • What is the known biological activity of this compound? Research on the specific biological activities of this compound is ongoing. However, extracts from Lilium species containing steroidal glycosides have been shown to promote the migration of dermal fibroblasts, suggesting potential roles in wound healing[13]. Other related natural compounds, such as flavonoids and ginsenosides, are known to have anti-inflammatory and antioxidant effects[14][15][16][17].

  • Is there a known signaling pathway associated with this compound or similar compounds? Many natural compounds with antioxidant and anti-inflammatory properties exert their effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][14]. This pathway is a key regulator of cellular defense against oxidative stress. It is plausible that this compound could also interact with this pathway, but direct evidence is yet to be established.

Troubleshooting Guides

Table 1: Common HPLC/LC-MS Peak Shape Problems and Solutions
Problem Potential Causes Recommended Solutions
Peak Tailing 1. Secondary interactions with column packing (silanol groups).2. Column contamination or degradation.3. Mobile phase pH near analyte pKa.4. Column void.1. Add 0.1% formic acid or acetic acid to the mobile phase. Use a column with end-capping.2. Flush the column with a strong solvent. If the problem persists, replace the column.3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.4. Replace the column.
Peak Fronting 1. Sample overload (concentration too high).2. Incompatible sample solvent (stronger than mobile phase).1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks 1. Large extra-column volume.2. Column inefficiency (old column).3. Mobile phase viscosity is too high.4. Temperature fluctuations.1. Use shorter, narrower ID tubing to connect the components.2. Replace the column.3. Optimize the mobile phase composition.4. Use a column oven to maintain a stable temperature.
Split Peaks 1. Clogged column inlet frit.2. Incompatible sample solvent.3. Co-elution of an interfering compound.1. Reverse-flush the column (check manufacturer's instructions). If not resolved, replace the column.2. Prepare the sample in the mobile phase.3. Optimize the chromatographic method for better resolution.

Experimental Protocols

Protocol 1: Extraction of this compound from Lilium Bulbs

This protocol is adapted from methods for extracting steroidal glycosides from Lilium longiflorum.

  • Sample Preparation: Harvest fresh Lilium bulbs, rinse with water, and freeze in liquid nitrogen. Lyophilize the frozen bulbs until completely dry.

  • Extraction: a. Grind the lyophilized bulbs into a fine powder. b. Suspend the powder in methanol (e.g., 100 g of powder in 1 L of methanol). c. Stir or sonicate the mixture for several hours at room temperature. d. Filter the mixture and collect the methanol extract. e. Repeat the extraction process on the plant residue to ensure complete extraction.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., Diaion HP-20 or silica gel) with a stepwise gradient of methanol in water to isolate this compound.

Protocol 2: HPLC-PDA Method for Quantification of this compound
  • Instrumentation: HPLC system with a PDA detector.

  • Column: Gemini C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in distilled water.

    • Solvent B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a suitable percentage of Solvent B (e.g., 10-20%).

    • Linearly increase the percentage of Solvent B to elute this compound and other compounds.

    • Re-equilibrate the column to the initial conditions before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the UV absorbance maximum of this compound.

Protocol 3: General Guide for Developing an LC-MS/MS Method (MRM Mode)
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion and Precursor Ion Identification: a. Infuse the standard solution directly into the mass spectrometer. b. Acquire full scan mass spectra in both positive and negative ESI modes. c. Identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). For this compound (MW 458.41), look for m/z 459.15, 481.13, or 457.14, respectively.

  • Product Ion Identification and Collision Energy Optimization: a. Perform a product ion scan on the selected precursor ion. b. Vary the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that yields abundant and stable fragment ions. c. Select at least two characteristic product ions for MRM transitions (one for quantification and one for confirmation).

  • Chromatographic Separation: a. Use the HPLC conditions from Protocol 2 as a starting point. b. Inject the standard solution and monitor the selected MRM transitions to determine the retention time. c. Optimize the gradient to ensure good peak shape and separation from any matrix interferences.

  • Method Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Quantitative Data

Table 2: HPLC-PDA Method Validation Parameters for Regaloside Analysis

Data is representative and based on published methods for regalosides.

Parameter This compound Other Regalosides (Typical Range)
Linearity (r²) ≥0.999≥0.999
LOD (µg/mL) 0.10 - 0.660.10 - 0.66
LOQ (µg/mL) 0.29 - 2.010.29 - 2.01
Recovery (%) 95 - 10495 - 104
Precision (RSD %) < 2.8< 2.8
Table 3: Starting LC-MS/MS Parameters for this compound Analysis
Parameter Suggested Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (m/z) To be determined (e.g., [M+H]⁺ ≈ 459.2)
Product Ions (m/z) To be determined by fragmentation analysis
Collision Energy (eV) To be optimized (typically 10-40 eV)
Dwell Time (ms) 50 - 100
Source Temperature (°C) 400 - 550
IonSpray Voltage (V) 4500 - 5500

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Detection cluster_data Data Processing plant Plant Material (Lilium sp.) lyophilize Lyophilization plant->lyophilize extract Solvent Extraction (e.g., Methanol) lyophilize->extract purify Purification (Column Chromatography) extract->purify hplc HPLC-PDA Analysis purify->hplc lcms LC-MS/MS Analysis purify->lcms quant Quantification hplc->quant lcms->quant validation Method Validation quant->validation nrf2_pathway cluster_cell Cellular Response to Oxidative Stress cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation RegE This compound (Hypothesized) RegE->Keap1_Nrf2 may promote dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes activates Genes->ROS reduces troubleshoot_tailing start Problem: Peak Tailing Observed check_all_peaks Is tailing observed for all peaks or just this compound? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks All specific_peak Specific to this compound check_all_peaks->specific_peak Specific cause_all Likely Systemic Issue: - Column void - Extra-column volume - Contaminated mobile phase all_peaks->cause_all cause_specific Likely Chemical Interaction: - Secondary interactions (silanols) - Mobile phase pH issue - Column contamination specific_peak->cause_specific solution_all Solution: - Check fittings and tubing - Replace column - Prepare fresh mobile phase cause_all->solution_all solution_specific Solution: - Add 0.1% Formic Acid - Adjust mobile phase pH - Flush or replace column cause_specific->solution_specific

References

Validation & Comparative

Comparative Analysis of the Biological Activities of Regaloside E and Regaloside A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented biological activities of Regaloside E and Regaloside A. While experimental data highlights the anti-inflammatory properties of Regaloside A, a comparable body of evidence for this compound is not publicly available. This guide synthesizes the current knowledge on Regaloside A and underscores the gap in our understanding of this compound's biological functions.

Introduction to Regaloside A and this compound

Regaloside A and this compound are phenylpropanoid glycosides, a class of natural products found in various plants. Regaloside A has been isolated from species such as Lilium pardalinum and Lilium auratum. This compound is a natural product that can be isolated from Lilium longiflorum Thunb. Phenylpropanoid glycosides are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.

Data Presentation: A Focus on Regaloside A's Anti-inflammatory Profile

Currently, quantitative biological activity data is available for Regaloside A, specifically concerning its anti-inflammatory effects. No analogous data for this compound could be identified in the reviewed literature.

CompoundAssayTargetResult at 50 µg/mL
Regaloside A iNOS Expression InhibitionInducible Nitric Oxide Synthase (iNOS)70.3 ± 4.07% of LPS-induced control
COX-2 Expression InhibitionCyclooxygenase-2 (COX-2)131.6 ± 8.19% of LPS-induced control
NF-κB Activationp-p65/p65 ratio40.7 ± 1.30% of LPS-induced control
Adhesion Molecule ExpressionVascular Cell Adhesion Molecule-1 (VCAM-1)48.6 ± 2.65% of LPS-induced control
This compound --No data available

Experimental Protocols

The following methodologies were employed in the study that generated the above data for Regaloside A.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells were pre-treated with Regaloside A (50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Western Blot Analysis for iNOS, COX-2, and p-p65/p65: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65 (p-p65), and p65. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified and normalized.

VCAM-1 Expression Analysis: The expression of VCAM-1 was likely assessed using a similar Western blot protocol or by other immunoassays such as ELISA or flow cytometry, following the stimulation of an appropriate cell line (e.g., endothelial cells) with inflammatory mediators and treatment with Regaloside A.

Signaling Pathway

The anti-inflammatory effects of Regaloside A are suggested to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and VCAM-1. By reducing the phosphorylation of the p65 subunit of NF-κB, Regaloside A inhibits its activation and subsequent translocation to the nucleus, thereby downregulating the expression of its target inflammatory mediators.

Regaloside_A_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation (p65 phosphorylation) TLR4->NFkB_activation NFkB_translocation Nuclear Translocation NFkB_activation->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_translocation->Pro_inflammatory_genes iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 VCAM1 VCAM-1 Pro_inflammatory_genes->VCAM1 Regaloside_A Regaloside A Regaloside_A->NFkB_activation Inhibition

Caption: Proposed anti-inflammatory mechanism of Regaloside A via inhibition of the NF-κB pathway.

Conclusion

The available scientific evidence provides insight into the anti-inflammatory properties of Regaloside A, suggesting its potential as a modulator of the NF-κB signaling pathway. In contrast, the biological activities of this compound remain uncharacterized in the public domain. This significant knowledge gap highlights the need for future research to elucidate the pharmacological profile of this compound, which would enable a direct and meaningful comparison with Regaloside A and other related phenylpropanoid glycosides. Such studies are crucial for drug discovery and development professionals seeking to understand the structure-activity relationships within this class of natural products.

Evaluating the Efficacy of Polyphenols: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bioactivity of polyphenols is crucial for the development of new therapeutic agents. While direct comparative experimental data for Regaloside E is not extensively available in the current body of scientific literature, this guide provides a framework for evaluating its potential efficacy by drawing comparisons with well-studied polyphenols such as quercetin and resveratrol. This guide outlines key experimental protocols and presents available data to aid researchers in designing and interpreting studies on novel polyphenolic compounds.

Polyphenols are a large and diverse group of naturally occurring compounds found in plants, known for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] this compound, a polyphenol isolated from Lilium longiflorum Thunb., belongs to this class of compounds. Due to a lack of specific comparative studies on this compound, this guide will focus on established experimental methodologies and data from widely researched polyphenols to provide a benchmark for assessing the efficacy of new molecules in this class.

Comparative Efficacy of Selected Polyphenols

To effectively evaluate a novel polyphenol like this compound, its performance in standardized in vitro and in vivo assays should be compared against well-characterized polyphenols. The following table summarizes the reported efficacy of quercetin and resveratrol in key assays related to their neuroprotective and anti-inflammatory activities.

Biological Activity Assay Polyphenol Reported Efficacy (IC50/EC50 or % inhibition) Reference
Neuroprotection H2O2-induced cytotoxicity in SH-SY5Y cells (MTT assay)ResveratrolSignificant protection at 1, 5, and 10 μM[3]
Glutamate-induced cytotoxicity in HT-22 cellsPolyphenol-rich extractDose-dependent increase in cell viability[4]
Anti-inflammatory LPS-induced NO production in RAW 264.7 cellsQuercetinStrong inhibition of NO production[5]
Inhibition of albumin denaturationPropolis extracts (rich in polyphenols)73.59% to 78.44% inhibition[6]
Antioxidant DPPH radical scavenging activityQuercetin glycosidesStronger activity than quercetin aglycone[7]
Superoxide radical scavengingTilirosideIC50 = 21.3 microM[8]

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key in vitro assays commonly used to assess the efficacy of polyphenols.

Neuroprotection Assay: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as Ham's F12:EMEM (1:1), supplemented with 15% fetal bovine serum, 2 mM glutamine, and 1% nonessential amino acids. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10⁴ cells per well and allowed to attach for 24 hours.[3]

  • Treatment:

    • Pre-treatment: Cells are pre-treated with various concentrations of the test polyphenol (e.g., 1, 5, 10 µM) for 6 hours.[3][9]

    • Induction of Oxidative Stress: After pre-treatment, the cells are exposed to 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.[3][9]

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation with H₂O₂, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a further period to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[9]

Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[10]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations of the test polyphenol for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5][10]

  • Measurement of Nitric Oxide (NO):

    • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • An equal volume of the cell culture supernatant and Griess reagent is mixed and incubated at room temperature.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[10]

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO production is not due to cell death.[10]

Signaling Pathway Visualization

Polyphenols often exert their biological effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is a common target of many polyphenols.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Polyphenols Polyphenols (e.g., Quercetin, Resveratrol) IKK IKK Complex TLR4->IKK Activation Polyphenols->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Inflammation Inflammation Proinflammatory_Genes->Inflammation

References

Validating the Mechanism of Action of Regaloside E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Regaloside E is a natural product isolated from the plant Lilium longiflorum Thunb[1]. While the broader family of related compounds has shown potential in modulating inflammatory pathways, specific details regarding the mechanism of action for this compound remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a framework for researchers and drug development professionals interested in validating the potential mechanism of action of this compound. Due to the limited direct experimental data on this compound, this document will draw comparisons with a closely related compound, Regaloside B, and outline the necessary experimental protocols to elucidate this compound's specific signaling pathways.

Putative Mechanism of Action: Insights from Regaloside B

Research on Regaloside B, also isolated from Lilium longiflorum, has indicated anti-inflammatory properties. Studies have shown that Regaloside B can inhibit the expression of key inflammatory mediators including Vascular Cell Adhesion Molecule-1 (VCAM-1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[2]. Furthermore, Regaloside B has been observed to decrease the phosphorylation of the p65 subunit of NF-κB, a critical transcription factor in the inflammatory response[2]. It also curtails the mRNA expression of several chemokines and angiogenic factors such as CXCL9, CXCL10, IL-8, and IDO[2]. While these findings for Regaloside B are promising, it is crucial to experimentally validate if this compound operates through a similar mechanism.

Experimental Protocols for Validating the Mechanism of Action of this compound

To ascertain the specific mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols provide a detailed methodology for key validation assays.

Cell Viability and Cytotoxicity Assay

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro studies.

Methodology:

  • Cell Lines: A relevant cell line, such as human umbilical vein endothelial cells (HUVECs) for inflammation studies or specific cancer cell lines for anti-cancer investigations, should be used.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours.

  • Assay: Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control group. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Western Blot Analysis for Inflammatory Mediators

Objective: To investigate the effect of this compound on the protein expression of key inflammatory mediators.

Methodology:

  • Cell Treatment: Cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours) followed by stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against VCAM-1, iNOS, COX-2, phospho-p65, and total p65. Corresponding secondary antibodies conjugated to horseradish peroxidase are then used.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To determine the effect of this compound on the mRNA expression of inflammatory chemokines and angiogenic factors.

Methodology:

  • Cell Treatment: Similar to the Western blot protocol, cells are treated with this compound and an inflammatory stimulus.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted using a suitable kit (e.g., RNeasy Kit, Qiagen) and reverse transcribed into cDNA.

  • qRT-PCR: The expression levels of genes such as CXCL9, CXCL10, IL8, and IDO are quantified using SYBR Green or TaqMan-based qRT-PCR assays on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on the Expression of Inflammatory Mediators (Hypothetical Data)

TreatmentVCAM-1 Expression (Relative to Control)iNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)p-p65/Total p65 Ratio
Control1.00 ± 0.051.00 ± 0.081.00 ± 0.060.10 ± 0.02
TNF-α (10 ng/mL)5.20 ± 0.454.80 ± 0.306.10 ± 0.550.85 ± 0.09
TNF-α + this compound (10 µM)2.50 ± 0.202.10 ± 0.152.90 ± 0.250.40 ± 0.05
TNF-α + this compound (50 µM)1.30 ± 0.101.15 ± 0.091.40 ± 0.120.18 ± 0.03

Table 2: Effect of this compound on the mRNA Expression of Chemokines and Angiogenic Factors (Hypothetical Data)

TreatmentCXCL9 mRNA (Fold Change)CXCL10 mRNA (Fold Change)IL8 mRNA (Fold Change)IDO mRNA (Fold Change)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
TNF-α (10 ng/mL)15.5 ± 1.220.2 ± 1.825.8 ± 2.512.4 ± 1.1
TNF-α + this compound (10 µM)7.8 ± 0.69.6 ± 0.912.1 ± 1.36.0 ± 0.5
TNF-α + this compound (50 µM)2.1 ± 0.33.4 ± 0.44.5 ± 0.52.3 ± 0.2

Visualizing the Proposed Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the proposed mechanism and experimental design, the following diagrams are generated using Graphviz.

G cluster_0 Proposed Anti-inflammatory Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway Activates This compound This compound This compound->NF-kB Pathway Inhibits p65 Phosphorylation p65 Phosphorylation NF-kB Pathway->p65 Phosphorylation Leads to Gene Transcription Gene Transcription p65 Phosphorylation->Gene Transcription Promotes Inflammatory Mediators VCAM-1, iNOS, COX-2, Chemokines, Angiogenic Factors Gene Transcription->Inflammatory Mediators Increases Expression

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_1 Experimental Workflow for Mechanism Validation Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Inflammatory Challenge Inflammatory Challenge This compound Treatment->Inflammatory Challenge Cell Viability Assay Cell Viability Assay Inflammatory Challenge->Cell Viability Assay Western Blot Western Blot Inflammatory Challenge->Western Blot qRT-PCR qRT-PCR Inflammatory Challenge->qRT-PCR Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis qRT-PCR->Data Analysis

Caption: Workflow for validating this compound's mechanism of action.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking in scientific literature, the activity of the related compound Regaloside B provides a strong rationale for investigating its potential anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The experimental protocols and data presentation framework provided in this guide offer a comprehensive approach for researchers to systematically validate this proposed mechanism. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial for its future development as a potential therapeutic agent.

References

Investigating Antibody Cross-Reactivity with Regaloside E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential cross-reactivity of antibodies with Regaloside E, a naturally occurring phenylpropanoid glycoside. In the absence of direct experimental data on antibody binding to this compound, this document offers a comparative analysis of its structure with related compounds, outlines a detailed experimental protocol for assessing cross-reactivity, and presents visual workflows to guide researchers in their investigations.

Structural Comparison of Regalosides

Understanding the structural similarities and differences between this compound and its analogs is fundamental to predicting potential antibody cross-reactivity. The core structure of these compounds consists of a phenylpropanoid moiety linked to a glycerol and a glucose unit. Variations in the acylation of the glycerol and glycosylation of the phenylpropanoid create a family of related molecules.

Below is a table summarizing the key structural features of this compound and its related compounds, Regaloside A, C, and H.

CompoundMolecular FormulaMolecular Weight ( g/mol )Phenylpropanoid MoietyAcyl Group on GlycerolGlycosylation
This compound C20H26O12458.41CaffeoylAcetylGlucosyl
Regaloside A C18H24O10400.38p-CoumaroylNoneGlucosyl
Regaloside C C18H24O11416.38CaffeoylNoneGlucosyl
Regaloside H C18H24O10400.38p-CoumaroylNoneGlucosyl

Key Observations:

  • Shared Core: All listed regalosides share a phenylpropanoid glycoside structure. This common backbone could be a source of cross-reactivity for antibodies that recognize this general motif.

  • Phenylpropanoid Variation: this compound and C possess a caffeoyl group (with two hydroxyl groups on the phenyl ring), while Regaloside A and H have a p-coumaroyl group (with one hydroxyl group). Antibodies specific to the dihydroxyphenyl feature of the caffeoyl group may differentiate between these pairs.

  • Unique Acylation: this compound is distinguished by an acetyl group on the glycerol moiety. This unique feature could serve as a specific epitope for antibodies that do not cross-react with other regalosides.

Experimental Protocol: Assessing Antibody Cross-Reactivity using Competitive ELISA

To experimentally determine the cross-reactivity of an antibody with this compound and its analogs, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method. This protocol provides a general framework that can be optimized for specific antibodies and reagents.

Objective: To quantify the cross-reactivity of a specific antibody with this compound, A, C, and H.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody of interest (specific to one of the regalosides or a related structure)

  • This compound, A, C, and H standards

  • Coating antigen (e.g., a protein-regaloside conjugate)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Enzyme substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in PBS.

    • Add 100 µL of the coating antigen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the Regaloside standards (E, A, C, and H) and the test samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each regaloside dilution with 50 µL of the primary antibody (at a fixed, optimized concentration) for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-regaloside mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Construct a standard curve for the primary target regaloside by plotting absorbance against the logarithm of the concentration.

  • Determine the concentration of each regaloside analog that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of the primary target regaloside / IC50 of the tested regaloside analog) x 100

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

G cluster_coating Plate Coating & Blocking cluster_competition Competition Step cluster_detection Detection A Coat plate with Regaloside-Protein Conjugate B Block with BSA A->B D Add mixture to coated plate B->D C Pre-incubate Antibody with Regaloside Standards C->D E Add Enzyme-conjugated Secondary Antibody D->E F Add Substrate E->F G Read Absorbance F->G

Caption: Workflow for Competitive ELISA to Assess Antibody Cross-Reactivity.

G cluster_epitopes Structural Features (Epitopes) Antibody Antibody Caffeoyl Caffeoyl Group Antibody->Caffeoyl Binds to Regaloside_E This compound (Caffeoyl + Acetyl) Core Phenylpropanoid Glycoside Core Regaloside_E->Core Regaloside_E->Caffeoyl Acetyl Acetyl Group Regaloside_E->Acetyl Regaloside_C Regaloside C (Caffeoyl) Regaloside_C->Core Regaloside_C->Caffeoyl Regaloside_A Regaloside A (p-Coumaroyl) Regaloside_A->Core pCoumaroyl p-Coumaroyl Group Regaloside_A->pCoumaroyl

Caption: Potential Antibody Cross-Reactivity Based on Shared Structural Epitopes.

A Comparative Analysis of Phenolic Glycosides in Lily Bulbs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenolic glycosides found in various Lilium species. It synthesizes experimental data on their composition, quantification, and potential biological activities, offering a valuable resource for natural product research and development.

Lily bulbs, long used in traditional medicine and culinary practices, are a rich source of bioactive phenolic glycosides.[1][2] These compounds, including flavonoids, phenolic acids, and more complex glycosides, exhibit a range of biological activities, most notably antioxidant and anti-inflammatory effects.[3][4] This guide delves into a comparative analysis of these compounds across different Lilium species, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Comparative Analysis of Phenolic Compound Content

Significant variations in the content of phenolic compounds are observed among different Lilium species. Studies have consistently shown that the total phenolic content (TPC) and total flavonoid content (TFC) can differ substantially, influencing the antioxidant capacity of the bulb extracts.

For instance, a study comparing six Lilium species native to China revealed that Lilium regale possesses the highest TPC and TFC, correlating with the strongest antioxidant activity.[5] In contrast, Lilium davidii var. unicolor exhibited the lowest levels of these compounds and the weakest antioxidant potential.[5] The major phenolic components identified in these species were rutin and kaempferol.[5]

More specific phenolic glyceride glycosides, known as regalosides, have been quantified in Lilium lancifolium. The concentrations of various regalosides in a 70% ethanol extract of L. lancifolium bulbs are presented below.[6] A comparative study also indicated that the content of regaloside B in L. lancifolium was approximately 4-16 times higher than in L. brownii, while regalosides C and E were not detected in L. brownii.[4]

Table 1: Phenolic Compound Content in Various Lilium Species Bulb Extracts
Lilium SpeciesTotal Phenolic Content (mg GAE/100g dw)Total Flavonoid Content (mg CE/100g dw)Rutin (mg/100g dw)Kaempferol (mg/100g dw)Reference
L. regale10381.49405.3720.9812.48[5]
L. concolor3418.51240.543.864.32[5]
L. pumilum4363.13310.214.126.20[5]
L. leucanthum2213.74180.152.152.30[5]
L. davidii var. unicolor2017.17150.330.961.30[5]
L. lancifolium2315.62210.421.981.95[5]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; dw: dry weight

Table 2: Concentration of Regalosides in Lilium lancifolium Bulb Extract
RegalosideConcentration (mg/g freeze-dried extract)Reference
Regaloside A24.82 - 25.16[6]
Regaloside B28.99 - 29.76[6]
Regaloside CNot specified[6]
Regaloside ENot specified[6]
Regaloside FNot specified[6]
Regaloside HNot specified[6]
Regaloside I1.12 (lowest detected)[6]
Regaloside KNot specified[6]

In addition to these, a novel phenolic glycoside, threo-1-(4′-hydroxy-2′-methoxyphenyl)-2-(2′′,4′′-dihydroxyphenyl)-1,3-propanediol-4′-O-β-D-glucopyranoside, has been isolated from Lilium pumilum, highlighting the chemical diversity within the genus.[1][7] However, quantitative data for this specific compound across different species is not yet available.

Experimental Protocols

Extraction and Isolation of Phenolic Glycosides

A general workflow for the extraction and isolation of phenolic glycosides from lily bulbs involves the following steps:

  • Sample Preparation: Fresh or dried lily bulbs are ground into a fine powder.

  • Extraction: The powdered material is typically extracted with methanol or ethanol.[1][6] More recently, green extraction techniques using deep eutectic solvents (DESs) have been optimized for the simultaneous extraction of phenolic acids and polysaccharides from Lilium lancifolium.[4]

  • Fractionation and Purification: The crude extract is then subjected to a series of chromatographic techniques for fractionation and purification. This often includes column chromatography over silica gel, ODS (octadecylsilane), and Diaion HP-20.[1]

  • Final Purification: Final purification of individual compounds is often achieved using semipreparative High-Performance Liquid Chromatography (HPLC).[1]

G cluster_extraction Extraction cluster_purification Purification LilyBulbs Lily Bulbs (Powdered) SolventExtraction Solvent Extraction (Methanol/Ethanol/DES) LilyBulbs->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica, ODS, etc.) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC IsolatedGlycosides Isolated Phenolic Glycosides PrepHPLC->IsolatedGlycosides

Caption: Experimental workflow for the extraction and isolation of phenolic glycosides.

Structural Elucidation and Quantification

The identification and quantification of phenolic glycosides are primarily carried out using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone technique for both the separation and quantification of phenolic compounds.[5][6] A photodiode array (PDA) detector is often used for detection and preliminary identification based on UV spectra.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique, particularly with high-resolution mass spectrometry (e.g., UPLC-ESI-MS/MS), is used for the identification and structural elucidation of known and novel compounds by providing accurate mass and fragmentation data.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the de novo structural elucidation of new compounds, providing detailed information about the connectivity of atoms within a molecule.[1][7]

Biological Activities and Signaling Pathways

Phenolic glycosides from lily bulbs are known for their antioxidant and anti-inflammatory properties.[3][4] The antioxidant activity is often correlated with the total phenolic and flavonoid content.[5]

Recent studies have begun to unravel the molecular mechanisms underlying the anti-inflammatory effects. An extract from Lilium lancifolium bulbs was found to significantly inhibit the expression of pro-inflammatory proteins through the MyD88-dependent signaling pathway in macrophages.[3] This pathway is a key component of the innate immune response, activated by Toll-like receptors (TLRs).

The MyD88-dependent pathway culminates in the activation of transcription factors like NF-κB, which upregulate the expression of inflammatory cytokines. The inhibition of this pathway by lily bulb extracts suggests a potential mechanism for their anti-inflammatory effects.

G cluster_pathway MyD88-Dependent Signaling Pathway TLR TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines LilyExtract Lily Bulb Phenolic Glycosides LilyExtract->MyD88 Inhibition

Caption: Proposed inhibitory action on the MyD88 signaling pathway.

Furthermore, the mitogen-activated protein kinase (MAPK) pathways, including the ERK pathway, are also crucial in regulating inflammation. While direct evidence for the modulation of the ERK pathway by specific lily bulb phenolic glycosides is still emerging, it represents a plausible target for their anti-inflammatory action, as observed with phenolic compounds from other plant sources.

G cluster_pathway MAPK/ERK Signaling Pathway Receptor Cell Surface Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse LilyExtract Lily Bulb Phenolic Glycosides LilyExtract->ERK Potential Inhibition

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

In Vivo Validation of Regaloside E Effects: A Comparative Analysis of Lilium longiflorum Bulb Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of extracts from Lilium longiflorum bulbs, the natural source of Regaloside E. While specific in vivo data for isolated this compound is not currently available in the public domain, studies on crude and partially purified extracts of Lilium longiflorum provide valuable insights into its potential therapeutic applications, particularly in the areas of metabolic disorders.

This document summarizes the key findings from preclinical studies, presenting a comparison of different extract formulations and their performance against a standard therapeutic agent. Detailed experimental methodologies are provided to facilitate the replication and further investigation of these findings.

Comparative Efficacy of Lilium longiflorum Bulb Extracts

The following tables summarize the quantitative data from in vivo studies evaluating the effects of a hydroethanolic crude bulb extract (CB) and a steroidal glycoside-rich 1-butanol extract (BuOH) from Lilium longiflorum. These studies were conducted in a female KK.Cg-Ay/J mouse model of type 2 diabetes over a 24-week period. The extracts were administered in the drinking water.

Table 1: Effects on Key Metabolic Parameters

Treatment GroupDoseTriglycerides (mg/dL)Total Cholesterol (mg/dL)Average Liver Mass (g)Alanine Transaminase (units/L)
Diabetic Control (High-Fat Diet)-219 ± 34196 ± 122.96 ± 0.1374 ± 5
CB Extract1% in drinking water131 ± 27159 ± 52.58 ± 0.0825 ± 1
BuOH Extract0.1% in drinking water--2.48 ± 0.1345 ± 1
BuOH Extract0.2% in drinking water114 ± 35---
Metformin0.001% in drinking waterSignificantly Reduced-Significantly Reduced-

Specific quantitative data not provided in the source documents, but reported as significantly reduced compared to the diabetic control.

Table 2: Effects on Glucose Metabolism

Treatment GroupOral Glucose Tolerance Test (OGTT)
Diabetic Control (High-Fat Diet)Impaired Glucose Tolerance
CB ExtractImproved Glucose Metabolism
BuOH ExtractNo Significant Improvement in Glucose Metabolism
MetforminImproved Glucose Tolerance

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies of Lilium longiflorum bulb extracts.

Animal Model
  • Species: Mouse

  • Strain: Female KK.Cg-Ay/J

  • Characteristics: This strain is a model for type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and obesity.

  • Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They had ad libitum access to food and water.

Preparation of Lilium longiflorum Bulb Extracts
  • Crude Hydroethanolic Extract (CB):

    • Freeze-dried Lilium longiflorum bulb powder was defatted with pentanes.

    • The residue was then extracted with 70% ethanol.

    • The ethanol was removed in vacuo to yield the crude extract.

  • Steroidal Glycoside-Rich 1-Butanol Extract (BuOH):

    • The crude hydroethanolic extract was dissolved in water.

    • The aqueous solution was then partitioned with 1-butanol.

    • The butanol layer, enriched with steroidal glycosides, was collected and concentrated.

In Vivo Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of Lilium longiflorum bulb extracts.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase (24 Weeks) cluster_analysis Analysis Phase animal_model Acclimatization of KK.Cg-Ay/J Mice grouping Randomization into Treatment Groups: - Diabetic Control - CB Extract - BuOH Extract (0.1% & 0.2%) - Metformin animal_model->grouping extract_prep Preparation of L. longiflorum Crude (CB) and Butanol (BuOH) Extracts extract_prep->grouping diet_prep Preparation of High-Fat and Control Diets diet_prep->grouping administration Administration of Extracts and Metformin in Drinking Water grouping->administration monitoring Weekly Monitoring: - Body Weight - Food and Water Intake administration->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt blood_collection Terminal Blood Collection ogtt->blood_collection tissue_harvesting Liver Tissue Harvesting blood_collection->tissue_harvesting biochemical_analysis Analysis of Serum: - Triglycerides - Total Cholesterol - Alanine Transaminase (ALT) blood_collection->biochemical_analysis histology Histological Examination of Liver Tissue tissue_harvesting->histology signaling_pathway cluster_cellular Hepatocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Physiological Outcomes L_longiflorum L. longiflorum Active Compounds (e.g., Steroidal Glycosides) Receptor Membrane Receptor(s) L_longiflorum->Receptor AMPK AMPK Activation Receptor->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC inhibits GLUT4 GLUT4 Translocation to Membrane AMPK->GLUT4 promotes SREBP1c SREBP-1c (Lipogenic Gene) Transcription Downregulation AMPK->SREBP1c inhibits PPARa PPARα (Fatty Acid Oxidation Gene) Transcription Uplregulation AMPK->PPARa activates Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis contributes to Lipogenesis Decreased Lipogenesis ACC->Lipogenesis leads to Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake SREBP1c->Lipogenesis contributes to Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation

Unveiling the Identity of Regaloside E: A Comparative Guide to Confirmation by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

The definitive identification of natural products is a critical step in drug discovery and development. For researchers investigating the therapeutic potential of compounds like Regaloside E, a phenylpropanoid glycoside isolated from Lilium species, accurate structural confirmation is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of this compound identity, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for the structural elucidation of natural products, LC-MS offers a unique combination of high sensitivity, selectivity, and structural information. Here, we compare LC-MS with other common analytical methods for the confirmation of this compound.

FeatureLC-MSHPLC-PDANMR Spectroscopy
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV-Vis absorbance.Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (picogram to femtogram)Moderate (nanogram)Low (microgram to milligram)
Selectivity Very High (based on m/z)ModerateVery High
Structural Info Molecular weight, elemental composition, fragmentation pattern.Chromophoric information.Detailed 3D structure and connectivity.
Sample Req. LowLowHigh
Throughput HighHighLow
Confirmation High confidence with MS/MS fragmentation.Tentative based on retention time and UV spectrum.Definitive structural elucidation.
LC-MS for this compound: Expected Performance

Based on available data for this compound and related compounds, the following table summarizes the expected quantitative data from an LC-MS analysis.

ParameterExpected ValueSource/Justification
Molecular Formula C₂₀H₂₆O₁₂[1]
Molecular Weight 458.41 g/mol [1]
[M+H]⁺ (m/z) 459.1446Calculated
[M+Na]⁺ (m/z) 481.1265Calculated
[M-H]⁻ (m/z) 457.1300Calculated
Key MS/MS Fragments (Predicted) m/z 297, m/z 163, m/z 135Based on fragmentation of similar phenylpropanoid glycosides[2]
Retention Time (Approx.) 8-12 minBased on similar compounds on a C18 column with a water/acetonitrile gradient.

Experimental Protocol: LC-MS Confirmation of this compound

This section details the methodology for the confirmation of this compound identity using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Sample and Standard Preparation

  • This compound Standard: Prepare a stock solution of this compound reference standard (commercially available) in methanol or DMSO at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

  • Sample Extract: Extract the plant material (e.g., Lilium bulbs) with methanol or ethanol. The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. The final extract should be dissolved in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 250 x 4.6 mm, 5 µm) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-40 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to obtain fragmentation spectra.

Data Analysis and Visualization

Experimental Workflow

The following diagram illustrates the workflow for the LC-MS confirmation of this compound.

LC-MS Workflow for this compound Confirmation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Standard This compound Reference Standard LC_Injection LC Injection Standard->LC_Injection Dilution Sample Plant Extract (e.g., Lilium bulbs) Sample->LC_Injection Extraction & SPE LC_Separation HPLC Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometry (ESI-QTOF/Orbitrap) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Confirmation Identity Confirmation Data_Processing->Confirmation Compare Retention Time, Exact Mass, and MS/MS

LC-MS workflow for this compound confirmation.

Predicted Fragmentation Pathway of this compound

The structural identity of this compound can be further confirmed by analyzing its fragmentation pattern in the MS/MS spectrum. The following diagram illustrates the predicted fragmentation pathway for the [M+H]⁺ ion of this compound.

This compound Fragmentation cluster_main Predicted Fragmentation of [M+H]⁺ cluster_structure Key Moieties Regaloside_E This compound [M+H]⁺ m/z 459.1446 Fragment_1 Loss of Acetyl group (-C₂H₂O) m/z 417.1340 Regaloside_E->Fragment_1 -42 Da Fragment_2 Loss of Glucose (-C₆H₁₀O₅) m/z 297.0917 Regaloside_E->Fragment_2 -162 Da Acetyl Acetyl Fragment_1->Acetyl Fragment_3 Caffeoyl moiety m/z 163.0390 Fragment_2->Fragment_3 Fragment_4 Glycerol moiety m/z 135.0444 Fragment_2->Fragment_4 Glucose Glucose Fragment_2->Glucose Caffeoyl Caffeoyl Fragment_3->Caffeoyl Glycerol Glycerol Fragment_4->Glycerol

Predicted fragmentation of this compound.

The confirmation of this compound is achieved by comparing the retention time, exact mass of the precursor ion, and the fragmentation pattern of the sample with that of a certified reference standard. The high resolution and accuracy of modern mass spectrometers allow for unambiguous identification.

References

Regaloside E: A Comparative Analysis of its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Regaloside E with other prominent natural antioxidants. This analysis is supported by quantitative data from established in vitro antioxidant assays and detailed experimental protocols. The guide also visualizes the key signaling pathways implicated in the antioxidant mechanisms of these compounds.

This compound, a naturally occurring phenolic compound, has demonstrated notable antioxidant properties. This guide delves into a comparative analysis of its efficacy against well-established natural antioxidants such as Quercetin, Ascorbic Acid (Vitamin C), and Resveratrol. The comparison is primarily based on their radical scavenging activities as determined by DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, two of the most widely accepted methods for evaluating antioxidant capacity in vitro.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound and other selected natural antioxidants.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound 46.6121.1
Quercetin ~5-20~5-15
Ascorbic Acid ~25-50~5-15
Resveratrol ~20-100~10-50

Note: The IC50 values for Quercetin, Ascorbic Acid, and Resveratrol are presented as approximate ranges based on a review of multiple studies to account for variations in experimental conditions.

Experimental Protocols

To ensure a clear understanding of the data presented, detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on established scientific literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The test compounds (this compound, Quercetin, etc.) and a positive control (e.g., Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is decolorized. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (typically 7 mM) is reacted with a strong oxidizing agent, such as potassium persulfate (2.45 mM), and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the ABTS•+ working solution is mixed with varying concentrations of the test sample.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a wavelength of approximately 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against antioxidant concentration.

Signaling Pathways in Antioxidant Mechanisms

The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Direct Radical Scavenging by Ascorbic Acid

Ascorbic acid primarily acts as a direct antioxidant by donating electrons to neutralize free radicals. This process involves a two-step electron donation.

Ascorbic_Acid_Mechanism Ascorbic Acid Ascorbic Acid Ascorbyl Radical Ascorbyl Radical Ascorbic Acid->Ascorbyl Radical -e⁻, -H⁺ Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) +e⁻, +H⁺ Free Radical (R•)->Neutralized Molecule (RH) Dehydroascorbic Acid Dehydroascorbic Acid Ascorbyl Radical->Dehydroascorbic Acid -e⁻, -H⁺

Caption: Direct radical scavenging by Ascorbic Acid.

Nrf2-Keap1 Signaling Pathway: A Key Target for Quercetin and Resveratrol

Both Quercetin and Resveratrol are known to exert their antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Quercetin and Resveratrol, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin/Resveratrol Quercetin/Resveratrol Keap1 Keap1 Quercetin/Resveratrol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Caption: Activation of the Nrf2-Keap1 pathway.

Hypothetical Signaling Pathway for this compound

While the precise signaling pathway for this compound's antioxidant action has not been definitively elucidated, its structural similarity to other phenolic compounds suggests a potential interaction with the Nrf2 pathway. It is plausible that this compound, like Quercetin and Resveratrol, may modulate Keap1, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes. Further research is required to confirm this hypothesis.

Regaloside_E_Hypothesis This compound This compound Direct Scavenging Direct Scavenging This compound->Direct Scavenging Nrf2 Pathway Activation Nrf2 Pathway Activation This compound->Nrf2 Pathway Activation Hypothesized Cellular Stress Cellular Stress ROS Reactive Oxygen Species Cellular Stress->ROS Reduced Oxidative Damage Reduced Oxidative Damage Direct Scavenging->ROS neutralizes Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation Nrf2 Pathway Activation->Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation->ROS detoxifies

Caption: Hypothesized antioxidant mechanisms of this compound.

Safety Operating Guide

Proper Disposal of Regaloside E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for Regaloside E, a natural product isolated from Lilium longiflorum Thunb.[1] Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, these recommendations are founded on general best practices for laboratory chemical waste and information from the SDS of a structurally similar compound, Regaloside F.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazards for this compound are not fully documented, a conservative approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

Disposal Procedures for this compound

The disposal of this compound should be managed through a licensed hazardous waste disposal company. Avoid disposing of this compound down the drain or in regular trash, as a related compound, Regaloside F, is classified as very toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol:
  • Waste Identification and Collection:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, clearly labeled, and sealed container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Waste Segregation:

    • Keep this compound waste separate from other chemical waste to prevent potential reactions.

    • Label the waste container clearly with "Hazardous Waste" and "this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste disposal company with all available information about the compound.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

Regaloside_E_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type (Solid or Liquid) ppe->identify_waste collect_solid Collect Solid Waste in Labeled Container identify_waste->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container identify_waste->collect_liquid Liquid segregate Segregate from Other Chemical Waste collect_solid->segregate collect_liquid->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal by Licensed Professional contact_ehs->end

This compound Disposal Workflow

Disclaimer: The information provided in this guide is based on general laboratory safety principles and data from a similar compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling Regaloside E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Regaloside E, a natural product isolated from Lilium longiflorum Thunb.[1] By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This information is critical for accurate experimental planning and safety assessments.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₁₂MedChemExpress[1]
Molecular Weight 458.41 g/mol MedChemExpress[1]
Purity ≥98%NatureStandard
Appearance PowderN/A
Solubility ≥ 1.25 mg/mL (2.73 mM) in various solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)MedChemExpress[1]
Storage (Solid) Store at -20°C (powder)DC Chemicals (for Regaloside F)[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)MedChemExpress[1]

Note: Some data, such as appearance and solid storage temperature, is based on information for the related compound Regaloside F, as specific data for this compound was not available. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Operational Plan: Safe Handling and Use

Adherence to a strict operational plan is crucial when working with this compound to ensure the safety of all laboratory personnel. The following step-by-step procedures outline the best practices for handling this compound from receipt to experimental use.

Receiving and Storage
  • Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.

  • Verify Compound: Confirm that the container is clearly labeled as this compound and matches the order specifications.

  • Appropriate Storage: Immediately transfer the compound to the appropriate storage conditions as specified in the table above. Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Wear protective, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A lab coat or impervious clothing should be worn to protect the skin.

  • Respiratory Protection: Use a suitable respirator if working in an area with insufficient ventilation or when handling the powder, to avoid inhalation.[2]

Preparation of Solutions
  • Controlled Environment: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid Dust and Aerosol Formation: Handle the powder carefully to avoid creating dust or aerosols.[2]

  • Accurate Measurement: Use appropriate, calibrated equipment for weighing and measuring the compound and solvents.

  • Dissolution: For in vivo experiments, it is recommended to prepare solutions fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Use
  • Clear Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Clean the spill according to your laboratory's standard operating procedures for chemical spills, ensuring you are wearing the appropriate PPE. Keep the product away from drains and water courses.[2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation develops.[2]

    • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Designated Waste Containers: All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated and clearly labeled hazardous waste container.

Container Disposal
  • Empty Containers: Empty containers of this compound should be disposed of as hazardous waste. Do not rinse and reuse the containers for other purposes.

Disposal Procedure
  • Follow Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's and local environmental regulations for chemical waste.

  • Approved Waste Disposal: Arrange for the collection and disposal of the hazardous waste through an approved waste disposal plant or a licensed contractor.[2]

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of powdered this compound in a laboratory setting.

cluster_prep Preparation and Handling cluster_disposal Disposal receive Receive and Inspect this compound store Store in a Cool, Well-Ventilated Area receive->store don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh Weigh Powdered Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment collect_waste Collect Contaminated Waste (Solid and Liquid) experiment->collect_waste dispose Dispose of as Hazardous Waste (Follow Institutional Guidelines) collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.